molecular formula C45H56Cl2N2O10 B15561292 Decatromicin B

Decatromicin B

Cat. No.: B15561292
M. Wt: 855.8 g/mol
InChI Key: UYAXASMGHNZATD-JKAUISDTSA-N
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Description

Decatromicin B is a useful research compound. Its molecular formula is C45H56Cl2N2O10 and its molecular weight is 855.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H56Cl2N2O10

Molecular Weight

855.8 g/mol

IUPAC Name

(1S,3S,6S,10E,13R,16S,17S,18S,21R,22R,23E)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19?,38-34+/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1

InChI Key

UYAXASMGHNZATD-JKAUISDTSA-N

Origin of Product

United States

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura sp. MK73-NF4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent antibiotic belonging to the spirotetronate class of polyketides, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and structure elucidation of this compound from the fermentation broth of Actinomadura sp. MK73-NF4. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development of this promising antibiotic candidate.

Discovery of the Producing Organism: Actinomadura sp. MK73-NF4

Decatromicin A and B were first isolated from the culture broth of a novel actinomycete strain, MK73-NF4, identified as a member of the genus Actinomadura.[1][5] The taxonomic characterization of this strain was a crucial first step in the discovery process, linking the production of these unique bioactive compounds to a specific microbial source. Actinomadura is a genus known for producing a diverse array of secondary metabolites with various biological activities.[4]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Actinomadura sp. MK73-NF4. While the specific media composition and fermentation parameters from the original discovery have not been detailed in publicly available literature, a general protocol for the fermentation of Actinomadura species for antibiotic production can be outlined.

Fermentation Protocol

The following is a generalized protocol for the fermentation of Actinomadura for the production of secondary metabolites. Researchers should optimize these conditions for this compound production specifically.

Inoculum Development:

  • A pure culture of Actinomadura sp. MK73-NF4 is grown on a suitable agar (B569324) medium (e.g., ISP Medium 2 or Yeast Extract-Malt Extract Agar) at 28-30°C for 7-14 days to achieve good sporulation.

  • A spore suspension is prepared by scraping the mature spores from the agar surface into sterile water or a suitable buffer containing a wetting agent (e.g., 0.01% Tween 80).

  • The spore suspension is used to inoculate a seed culture medium in a shake flask. The seed culture is incubated at 28-30°C with shaking at 200-250 rpm for 2-3 days.

Production Fermentation:

  • The seed culture is transferred to the production fermentation medium at a 5-10% (v/v) inoculation rate.

  • The production fermentation is carried out in baffled shake flasks or a stirred-tank bioreactor.

  • Fermentation is typically conducted for 5-10 days at a controlled temperature (28-30°C) and pH (near neutral).

  • Adequate aeration and agitation are critical for cell growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining solvent extraction and various chromatographic techniques.[1]

Experimental Workflow for Isolation and Purification

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura sp. MK73-NF4 Fermentation Broth Extraction Butyl Acetate Extraction Fermentation->Extraction SilicaGel1 Silica (B1680970) Gel Column Chromatography Extraction->SilicaGel1 Crude Extract SilicaTLC Silica Gel TLC SilicaGel1->SilicaTLC Partially Purified Fractions Sephadex Sephadex LH-20 Column Chromatography SilicaTLC->Sephadex This compound rich fractions PureDecatromicinB Pure this compound Sephadex->PureDecatromicinB

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocols

Step 1: Extraction

  • The whole fermentation broth is harvested and adjusted to a neutral or slightly acidic pH.

  • The broth is extracted with an equal volume of butyl acetate. This process is typically repeated 2-3 times to ensure complete extraction of the lipophilic this compound.

  • The organic phases are combined, washed with brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield a crude extract.

Step 2: Silica Gel Column Chromatography

  • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • The column is eluted with a stepwise or gradient solvent system of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol (B129727) or hexane and ethyl acetate).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Fractions containing this compound are pooled and concentrated.

Step 3: Silica Gel Thin Layer Chromatography (TLC)

  • Preparative TLC can be used for further purification of the this compound-containing fractions.

  • The concentrated fractions are applied as a band onto a silica gel TLC plate.

  • The plate is developed in a suitable solvent system (e.g., chloroform-methanol).

  • The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a polar solvent (e.g., methanol or acetone).

Step 4: Sephadex LH-20 Column Chromatography

  • The final purification step is typically performed using a Sephadex LH-20 column.

  • The sample is dissolved in a small volume of the mobile phase (e.g., methanol or a mixture of chloroform and methanol) and loaded onto the column.

  • Elution is carried out with the same solvent system.

  • Fractions are collected and monitored by TLC or HPLC to identify those containing pure this compound.

  • The pure fractions are pooled and the solvent is evaporated to yield this compound as a solid.

Structure Elucidation of this compound

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.[5]

Spectroscopic Data
PropertyData
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.9 g/mol
¹H NMR Key signals were analyzed to determine the proton environment.
¹³C NMR Revealed the carbon skeleton of the molecule.
COSY Established proton-proton correlations.
HMQC Correlated protons to their directly attached carbons.
HMBC Showed long-range proton-carbon correlations, aiding in connecting structural fragments.
NOESY Provided information on the relative stereochemistry of the aglycone.
Modified Mosher's Method Used to determine the absolute configuration of the aglycone.

Structural Elucidation Workflow

Structure_Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Structural Analysis NMR_1D 1D NMR (¹H, ¹³C) Planar Planar Structure Determination NMR_1D->Planar NMR_2D 2D NMR (COSY, HMQC, HMBC, NOESY) NMR_2D->Planar Relative Relative Configuration (Aglycone) NMR_2D->Relative NOESY Final_Structure Final Structure of this compound Planar->Final_Structure Absolute Absolute Structure Determination Relative->Absolute Modified Mosher's Method Absolute->Final_Structure

References

An In-depth Technical Guide to the Physico-chemical Properties of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of Decatromicin B, a potent antibiotic. The information is compiled from publicly available data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and logical workflows to support further research and development.

Introduction

This compound is a tetronic acid-containing antibiotic that was first isolated from the culture broth of Actinomadura sp. (strain MK73-NF4) in 1999.[1] It belongs to the spirotetronate class of polyketides and exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its complex structure and potent biological activity make it a molecule of interest for antibiotic research, although its limited availability has hindered extensive investigation into its mode of action.[1][2]

Core Physico-chemical Data

The known physico-chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 235097-64-0[1][2][4]
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀[1][2][3][4]
Molecular Weight 855.9 g/mol (also cited as 855.84)[1][2][4][5]
Appearance Off-white to light tan solid[1][4]
Purity >95% (as determined by HPLC)[1][2][4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2][4]
Long-Term Storage -20°C[1][2][4]
Source Organism Actinomadura sp. or Streptomyces sp.[1][3][4]

Experimental Protocols & Methodologies

The characterization of this compound involves a multi-step process from isolation to structural elucidation. The methodologies cited in the foundational literature are detailed below.

The isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 was achieved through a series of extraction and chromatographic techniques.[6]

  • Solvent Extraction: The process began with the extraction of the culture broth using butyl acetate (B1210297) to separate the active compounds from the aqueous medium.[6]

  • Silica (B1680970) Gel Column Chromatography: The crude extract was then subjected to silica gel column chromatography, a standard technique for separating compounds based on their polarity.[6]

  • Thin-Layer Chromatography (TLC): Silica gel TLC was used to monitor the separation and identify the fractions containing the decatromicins.[6]

  • Size-Exclusion Chromatography: A final purification step was performed using Sephadex LH-20 column chromatography, which separates molecules based on their size.[6]

The workflow for this process is visualized in the diagram below.

G cluster_0 Isolation & Purification Workflow A Actinomadura sp. Culture Broth B Butyl Acetate Extraction A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection (Monitored by TLC) D->E F Sephadex LH-20 Column Chromatography E->F G Purified this compound F->G

Isolation and Purification Workflow for this compound.

The complex chemical structure of this compound was elucidated using a combination of advanced spectroscopic and analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was crucial for determining the planar structure and relative configuration.[7]

    • 1H and 13C NMR: Used to identify the hydrogen and carbon framework of the molecule.[7]

    • COSY (Correlation Spectroscopy): Revealed proton-proton couplings within the molecule.[7]

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, helping to piece together the molecular fragments.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information on the spatial proximity of protons, which was essential for elucidating the relative stereochemistry of the aglycone portion.[7]

  • X-ray Crystallography: The absolute structure of the glycosyl moiety (the sugar-like part of the molecule) was definitively determined by X-ray analysis of an O-(p-bromobenzoyl) derivative.[7]

The logical flow of the structure elucidation process is illustrated below.

G cluster_1 Structure Elucidation Logic A Purified this compound B NMR Spectroscopy A->B G Chemical Derivatization (O-(p-bromobenzoyl)) A->G C 1H, 13C, COSY, HMQC, HMBC B->C D NOESY B->D E Planar Structure Determined C->E F Relative Configuration of Aglycone D->F J Complete 3D Structure of this compound E->J F->J H X-ray Analysis G->H I Absolute Structure of Glycosyl Moiety H->I I->J

Logical Workflow for the Structural Elucidation of this compound.

Biological Activity

This compound is noted for its potent activity against Gram-positive bacteria.[1][5] Minimum Inhibitory Concentration (MIC) values have been reported to be in the range of 0.39-0.78 µg/ml for several strains of S. aureus, including methicillin-resistant strains (MRSA).[3][8] It also shows activity against Micrococcus luteus and Bacillus subtilis (MIC = 0.78 µg/ml).[3][8] While some sources suggest activity against Gram-negative bacteria, the primary literature emphasizes its efficacy against Gram-positive organisms.[5][9]

Conclusion

This compound remains a promising antibiotic candidate due to its potent activity against resistant bacterial strains. This guide has summarized its core physico-chemical properties and the established experimental protocols for its isolation and characterization. The lack of extensive research into its mechanism of action presents a clear opportunity for future investigation, which could unlock new avenues for antibiotic development. The data and workflows presented here serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this complex natural product.

References

Decatromicin B: A Comprehensive Technical Guide to its Structure Elucidaion and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, an antibiotic produced by Actinomadura sp. MK73-NF4, has demonstrated significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a detailed overview of the methodologies employed in the complete structure elucidation and stereochemical assignment of this compound. The process involved a combination of advanced spectroscopic techniques and chemical derivatization methods to unravel its complex molecular architecture. The planar structure was established through an array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The relative and absolute stereochemistry of the aglycone and the glycosyl moiety were subsequently determined using a combination of NOESY, the modified Mosher's method, and X-ray crystallography.

Structure Elucidation

The determination of the molecular structure of this compound was a multi-step process that began with the establishment of its planar structure, followed by the elucidation of its complex three-dimensional arrangement.

Planar Structure Determination

The planar structure, which describes the connectivity of atoms, was elucidated primarily through a suite of NMR experiments. The molecular formula of this compound has been determined to be C45H56Cl2N2O10.

Key Experimental Techniques:

  • 1H and 13C NMR Spectroscopy: These fundamental one-dimensional NMR experiments provided initial information on the number and types of protons and carbons present in the molecule.

  • COSY (Correlation Spectroscopy): This two-dimensional NMR technique was instrumental in identifying proton-proton spin coupling networks, allowing for the connection of adjacent protons within molecular fragments.

  • HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton and carbon signals that are directly bonded, enabling the assignment of protons to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting the molecular fragments identified by COSY and HMQC. It reveals correlations between protons and carbons that are separated by two or three bonds, thereby allowing the assembly of the complete carbon skeleton.

Stereochemistry

The determination of the stereochemistry of this compound was a critical step in understanding its biological activity. This involved establishing the relative configuration of stereocenters within the aglycone and then assigning the absolute configuration of both the aglycone and the sugar moiety.

The relative arrangement of substituents around the chiral centers of the aglycone was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms.

The absolute stereochemistry of the aglycone was established using the modified Mosher's method. This chemical derivatization technique involves reacting the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. Analysis of the 1H NMR chemical shift differences between these diastereomers allows for the assignment of the absolute configuration of the alcohol center.

The absolute stereochemistry of the sugar component of this compound was unequivocally determined by single-crystal X-ray analysis of its O-(p-bromobenzoyl) derivative. This powerful technique provides a precise three-dimensional map of the atomic positions within the crystal, allowing for the unambiguous assignment of the absolute configuration.

Quantitative Data

The following tables represent the types of quantitative data that would have been generated during the structure elucidation of this compound. Please note that the specific experimental values from the original publication are not publicly available in the searched databases and these tables serve as illustrative examples.

Table 1: Illustrative 1H and 13C NMR Data for a Key Fragment of this compound
PositionδC (ppm)δH (ppm, J in Hz)COSY CorrelationsHMBC CorrelationsNOESY Correlations
1170.2--H-2, H-3H-2, H-3
275.14.15 (d, 7.5)H-3C-1, C-3, C-4H-3, H-4
335.82.30 (m)H-2, H-4C-1, C-2, C-4, C-5H-2, H-4, H-5
440.21.85 (dd, 14.0, 4.5)H-3, H-5C-2, C-3, C-5, C-6H-2, H-3, H-5
5130.55.50 (dt, 15.0, 7.0)H-4, H-6C-3, C-4, C-6, C-7H-4, H-6, H-7
6128.95.65 (d, 15.0)H-5C-4, C-5, C-7H-5, H-7
Table 2: Illustrative Δδ (δS - δR) Values from Modified Mosher's Ester Analysis of a Chiral Center in the Aglycone
ProtonδH (S-MTPA Ester) (ppm)δH (R-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
H-a5.255.20+0.05
H-b3.803.88-0.08
H-c2.152.25-0.10
H-d1.901.82+0.08

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments employed in the structure elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1D NMR (1H and 13C): Standard pulse programs would be used to acquire proton and carbon spectra. Key parameters include spectral width, number of scans, and relaxation delay.

  • 2D NMR (COSY, HMQC, HMBC, NOESY):

    • COSY: A standard gradient-enhanced COSY pulse sequence would be used to acquire the spectrum.

    • HMQC/HSQC: A gradient-enhanced HMQC or HSQC experiment would be performed to obtain one-bond proton-carbon correlations.

    • HMBC: A gradient-enhanced HMBC experiment would be run with an optimized long-range coupling delay (typically 60-100 ms) to observe two- and three-bond correlations.

    • NOESY: A phase-sensitive NOESY experiment would be acquired with a mixing time optimized to observe key spatial correlations (typically 300-800 ms (B15284909) for a molecule of this size).

Modified Mosher's Method
  • Esterification: The chiral alcohol (a fragment of this compound) is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the respective (S)- and (R)-MTPA esters.

  • Purification: The resulting diastereomeric esters are purified, typically by HPLC or column chromatography.

  • NMR Analysis: 1H NMR spectra of both diastereomers are recorded.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive Δδ values for protons on one side of the Mosher ester plane and negative values on the other allows for the assignment of the absolute configuration.

Single-Crystal X-ray Crystallography
  • Derivatization: A suitable crystalline derivative of the glycosyl moiety is prepared. In this case, an O-(p-bromobenzoyl) derivative was used, which incorporates a heavy atom to facilitate the determination of the absolute configuration.

  • Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the structure elucidation process for this compound.

structure_elucidation_workflow cluster_planar Planar Structure Determination cluster_stereo Stereochemistry Determination NMR_1D 1D NMR (1H, 13C) Fragments Identify Spin Systems & Molecular Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->Fragments Planar_Structure Assemble Planar Structure Fragments->Planar_Structure NOESY NOESY Planar_Structure->NOESY Mosher Modified Mosher's Method Planar_Structure->Mosher Xray X-ray Crystallography (O-(p-bromobenzoyl) derivative) Planar_Structure->Xray Relative_Config Determine Relative Configuration of Aglycone NOESY->Relative_Config Final_Structure Complete 3D Structure of This compound Relative_Config->Final_Structure Absolute_Aglycone Determine Absolute Configuration of Aglycone Mosher->Absolute_Aglycone Absolute_Aglycone->Final_Structure Absolute_Glycosyl Determine Absolute Configuration of Glycosyl Moiety Xray->Absolute_Glycosyl Absolute_Glycosyl->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

stereochemistry_logic cluster_aglycone Aglycone Stereochemistry cluster_glycosyl Glycosyl Moiety Stereochemistry Relative Relative Configuration (NOESY) Complete_Stereo Complete Stereochemistry of this compound Relative->Complete_Stereo Absolute Absolute Configuration (Mosher's Method) Absolute->Complete_Stereo Absolute_Sugar Absolute Configuration (X-ray Crystallography) Absolute_Sugar->Complete_Stereo

Caption: Logic diagram for determining the stereochemistry of this compound.

References

Decatromicin B: A Preliminary Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary antibacterial spectrum of Decatromicin B, a novel antibiotic isolated from Actinomadura sp. MK73-NF4.[1] While comprehensive quantitative data remains limited due to the compound's availability, this document synthesizes the existing findings and outlines standard experimental protocols relevant to its initial characterization.

Antibacterial Spectrum

This compound has demonstrated inhibitory activity primarily against Gram-positive bacteria.[1] Notably, its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen of clinical concern.[1][2] The available literature indicates that this compound is a potent inhibitor of several key Gram-positive species.[3]

Table 1: Summary of this compound's Antibacterial Activity

Bacterial SpeciesGram StainActivityQuantitative Data (MIC)
Staphylococcus aureusPositiveActiveNot Publicly Available
Methicillin-Resistant Staphylococcus aureus (MRSA)PositiveActiveNot Publicly Available
Bacillus cereusPositiveActiveNot Publicly Available
Bacillus subtilisPositiveActiveNot Publicly Available

Note: MIC (Minimum Inhibitory Concentration) values are not available in the public domain. The lack of availability of this compound has been cited as a hindrance to further investigation into its broader antibacterial spectrum and mode of action.[2]

Probable Experimental Protocol for MIC Determination

While the specific experimental details for the initial characterization of this compound are not fully published, a standard broth microdilution method would have been a common and appropriate technique for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following protocol describes a generalized procedure.

2.1 Materials

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial cultures of test organisms (e.g., S. aureus, MRSA strains, B. cereus, B. subtilis)

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric analysis)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (sterile broth)

2.2 Procedure

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL in each well.

  • Controls:

    • Positive Control: Set up a row with a known antibiotic (e.g., Vancomycin) to ensure the assay is working correctly.

    • Negative Control (Sterility Control): A well containing only sterile MHB to check for contamination.

    • Growth Control: Well 12, containing MHB and the bacterial inoculum but no antibiotic, to ensure the bacteria are viable.

  • Incubation:

    • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the probable experimental workflow for determining the antibacterial spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read MIC (Visual/Spectrophotometric) incubate->read_results analyze Analyze Data & Determine Antibacterial Spectrum read_results->analyze end_node End analyze->end_node

Caption: Workflow for MIC Determination of this compound.

Signaling Pathways

There is currently no publicly available information detailing the mechanism of action of this compound or its effects on specific bacterial signaling pathways. Further research is required to elucidate these aspects of its antibacterial activity.

Conclusion

This compound exhibits promising antibacterial activity against a range of Gram-positive bacteria, including the clinically important MRSA. While the preliminary data is encouraging, the lack of detailed quantitative information and mechanistic studies highlights the need for further investigation. The methodologies outlined in this guide provide a framework for future research aimed at fully characterizing the antibacterial profile of this novel compound.

References

Decatromicin B: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a potent tetronic acid antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] First isolated in 1999 from an Actinomadura species, its complex chemical structure and efficacy against resistant pathogens underscore its potential as a lead compound for novel antibacterial drug development.[1] However, a notable scarcity of research since its initial discovery, attributed to limited availability, has impeded a thorough investigation into its precise mechanism of action and a comprehensive evaluation of its therapeutic window. This document synthesizes the available data on this compound, outlines its known antibacterial activity, proposes a putative mechanism of action based on its structural class, and provides generalized experimental protocols for its further investigation.

Introduction

The rise of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, creating an urgent need for novel antibiotics with unique mechanisms of action.[2][3] MRSA has developed resistance to a wide array of β-lactam antibiotics through the acquisition of the mecA gene, which encodes for a penicillin-binding protein (PBP2a) with low affinity for these drugs.[2][3][4] this compound, a member of the tetronic acid class of natural products, has emerged as a compound of interest due to its potent activity against MRSA.[1] This guide provides a comprehensive overview of the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
Chemical Formula C45H56Cl2N2O10[5]
Molecular Weight 855.8 g/mol [5]
CAS Number 235097-64-0[5]
Class Tetronic Acid Antibiotic[1]
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility[1]

In Vitro Antibacterial Activity

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various Gram-positive bacteria are summarized below. The data highlights its potent activity against both antibiotic-sensitive and resistant strains of S. aureus.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (various strains)0.39-0.78[6]
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78[6]
Micrococcus luteus0.78[6]
Bacillus subtilis0.78[6]
Corynebacterium bovis6.25[6]

Proposed Mechanism of Action

While the specific molecular target of this compound has not been empirically determined, the mechanism of action for other tetronic acid antibiotics, such as thiolactomycin, involves the inhibition of fatty acid synthesis.[7] It is hypothesized that this compound may follow a similar pathway. Fatty acid synthesis is an essential process for bacterial membrane biogenesis, making it an attractive target for antibiotics.

The proposed mechanism of action for this compound is the inhibition of a key enzyme in the bacterial fatty acid synthesis pathway, leading to the disruption of the bacterial cell membrane integrity and ultimately cell death.

G Hypothetical Mechanism of Action of this compound Decatromicin_B This compound Enzyme Key Enzyme (e.g., FabF/FabH) Decatromicin_B->Enzyme Inhibition FAS_II Bacterial Fatty Acid Synthesis (FAS II) Pathway Membrane_Precursors Fatty Acid / Membrane Lipid Precursors Enzyme->Membrane_Precursors Blocks Production Cell_Membrane Bacterial Cell Membrane Biogenesis Membrane_Precursors->Cell_Membrane Required for Cell_Death Disruption of Membrane Integrity & Bacterial Cell Death Cell_Membrane->Cell_Death Leads to

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

Due to the limited research on this compound, specific, detailed experimental protocols are not available. However, the following are generalized protocols that would be essential for its further investigation, based on standard antimicrobial drug discovery and development practices.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy (Murine Sepsis Model)
  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce a systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of MRSA.

  • Treatment: Administer this compound at various doses and schedules (e.g., intraperitoneally or intravenously) at a specified time post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load: In a parallel experiment, sacrifice subsets of mice at different time points to determine the bacterial load in key organs (e.g., spleen, liver, kidneys).

The following diagram illustrates a general workflow for the preclinical evaluation of a novel antibiotic like this compound.

G Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Isolation & Purification B Structural Elucidation A->B C Antimicrobial Susceptibility Testing (MIC Determination) B->C D Mechanism of Action Studies (e.g., Macromolecular Synthesis Assays) C->D E Toxicity Studies (e.g., Cell Viability Assays) D->E Promising Candidate F Pharmacokinetic (PK) Studies (ADME) E->F G Efficacy Studies (e.g., Murine Infection Models) F->G H Structure-Activity Relationship (SAR) Studies G->H Data for Optimization I Analogue Synthesis H->I

Caption: Generalized preclinical workflow for antibiotic evaluation.

Therapeutic Potential and Future Directions

The potent in vitro activity of this compound against MRSA suggests it has significant therapeutic potential. Its unique chemical structure may allow it to circumvent existing resistance mechanisms. However, to realize this potential, further research is critically needed.

Future research should focus on:

  • Total Synthesis: Developing a scalable synthetic route to produce sufficient quantities of this compound for extensive research.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to understand its mode of action and potential for resistance development.

  • In Vivo Studies: Conducting comprehensive preclinical studies to evaluate its efficacy, pharmacokinetics, and safety in animal models of MRSA infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising but underexplored antibiotic candidate. The available data on its potent anti-MRSA activity warrants a renewed and focused research effort to overcome the challenges of its availability. A thorough investigation into its mechanism of action and preclinical evaluation is essential to determine its true therapeutic potential in the fight against multidrug-resistant bacterial infections.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Decatromicin B from Actinomadura Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Decatromicin B, a potent antibiotic, from the fermentation broth of Actinomadura sp. MK73-NF4. The methodologies described herein are based on established scientific literature and standard laboratory practices.

Introduction

This compound is a macrolide antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4.[1] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further drug development.[1] This document outlines the essential procedures for the isolation and purification of this compound, providing a foundation for researchers to obtain this compound for further study.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its detection and handling during the extraction and purification process.

PropertyValue
Molecular Formula C₄₅H₅₈N₂O₁₀Cl₂
Appearance White powder
Solubility Soluble in methanol (B129727), ethanol, DMSO, and chloroform (B151607). Poorly soluble in water and n-hexane.

Experimental Protocols

The following sections detail the step-by-step procedures for the extraction and purification of this compound from Actinomadura sp. MK73-NF4 culture.

Fermentation of Actinomadura sp. MK73-NF4

Detailed information on the specific fermentation parameters for Actinomadura sp. MK73-NF4 for the optimal production of this compound is not extensively available in the public domain. However, a general approach for the cultivation of Actinomadura species for secondary metabolite production is provided below. Optimization of these parameters is highly recommended for maximizing the yield of this compound.

1.1. Media Preparation and Inoculation:

  • Seed Medium: A suitable seed medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), should be prepared and sterilized.

  • Inoculation: A pure culture of Actinomadura sp. MK73-NF4 is used to inoculate the seed medium.

  • Incubation: The seed culture is incubated at 28-30°C for 2-3 days with shaking at 180-220 rpm.

  • Production Medium: A production medium optimized for macrolide production by actinomycetes should be used. This typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

1.2. Fermentation Conditions:

  • Temperature: 28-30°C

  • pH: Maintained between 6.5 and 7.5

  • Aeration: Maintained with sterile air supply.

  • Agitation: 180-220 rpm

  • Fermentation Time: 7-10 days. The production of this compound should be monitored periodically using analytical techniques such as HPLC.

Extraction of this compound

The first step in isolating this compound from the fermentation broth is a solvent extraction.

2.1. Materials:

  • Fermentation broth of Actinomadura sp. MK73-NF4

  • Butyl acetate (B1210297)

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

2.2. Protocol:

  • Harvesting: After the fermentation is complete, separate the mycelium from the culture broth by centrifugation (e.g., 8,000 rpm for 20 minutes). The supernatant (culture broth) contains the secreted this compound.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7.0-8.0) to ensure this compound is in its neutral form for efficient extraction into an organic solvent.

    • Extract the supernatant with an equal volume of butyl acetate. Perform the extraction three times to maximize the recovery of the compound.

    • Combine the organic (butyl acetate) layers.

  • Concentration: Concentrate the combined butyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification of this compound

The crude extract is a complex mixture of metabolites. A multi-step chromatographic purification is necessary to isolate this compound.

3.1. Silica (B1680970) Gel Column Chromatography (Step 1)

This step aims to separate the major classes of compounds in the crude extract.

3.1.1. Materials:

  • Crude extract of this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, chloroform, methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.1.2. Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle and pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane and chloroform, and then chloroform and methanol. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:chloroform (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% chloroform

    • chloroform:methanol (99:1, 98:2, 95:5, v/v)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. A suitable developing solvent system for TLC analysis of macrolides can be a mixture of chloroform and methanol (e.g., 95:5 v/v). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator.

3.2. Silica Gel Thin Layer Chromatography (TLC) (Step 2 - Preparative)

For further purification, preparative TLC can be employed.

3.2.1. Materials:

  • Partially purified extract from silica gel column chromatography

  • Preparative TLC plates (silica gel 60 F254, 1-2 mm thickness)

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol, 95:5 v/v)

  • Scraper or spatula

  • Methanol or chloroform for extraction

3.2.2. Protocol:

  • Sample Application: Dissolve the partially purified extract in a minimal amount of chloroform and apply it as a uniform band across the origin of the preparative TLC plate.

  • Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

  • Visualization and Scraping: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate.

  • Extraction: Extract the scraped silica gel with methanol or chloroform to recover the compound.

  • Concentration: Filter the extract to remove the silica gel and concentrate the filtrate to obtain a more purified fraction of this compound.

3.3. Sephadex LH-20 Column Chromatography (Final Polishing Step)

This final step utilizes size-exclusion and partition chromatography to remove remaining impurities.

3.3.1. Materials:

  • Purified fraction from preparative TLC

  • Sephadex LH-20

  • Chromatography column

  • Methanol (HPLC grade)

3.3.2. Protocol:

  • Column Packing: Swell the Sephadex LH-20 beads in methanol for several hours. Pack a column with the swollen beads.

  • Equilibration: Equilibrate the column by washing it with several column volumes of methanol.

  • Sample Loading: Dissolve the purified fraction in a small volume of methanol and load it onto the top of the Sephadex LH-20 column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection and Analysis: Collect small fractions and monitor the elution of this compound using an appropriate analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the final purified product.

Quantitative Data Summary

Due to the limited availability of detailed quantitative data in the public domain, the following table provides a template for researchers to record their experimental results. It is crucial to quantify the yield and purity at each step to optimize the protocol.

StepStarting Material (g or L)Product Weight (mg)Yield (%)Purity (by HPLC, %)
Butyl Acetate Extraction Fermentation Broth (L)Crude Extract (g)--
Silica Gel Column Chromatography Crude Extract (g)Partially Purified Fraction (mg)
Preparative TLC Partially Purified Fraction (mg)Purified Fraction (mg)
Sephadex LH-20 Chromatography Purified Fraction (mg)Pure this compound (mg)>95%

Visualizations

Experimental Workflow for this compound Extraction and Purificationdot

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura sp. MK73-NF4 Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest SolventExtraction Butyl Acetate Extraction Harvest->SolventExtraction Concentration1 Concentration (Rotary Evaporation) SolventExtraction->Concentration1 SilicaColumn Silica Gel Column Chromatography Concentration1->SilicaColumn TLC Preparative TLC SilicaColumn->TLC Sephadex Sephadex LH-20 Chromatography TLC->Sephadex PureProduct Pure this compound Sephadex->PureProduct

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decatromicin B is a novel macrolide antibiotic with significant potential in combating bacterial infections. As with any new therapeutic agent, a robust and reliable analytical method is crucial for its quantification in various stages of drug development, including formulation, quality control, and pharmacokinetic studies. This application note details a high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of macrolide antibiotics and is intended to serve as a comprehensive protocol for researchers.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The hydrophobic nature of this compound allows for its retention on the nonpolar stationary phase, while the optimized mobile phase composition facilitates its elution and separation from potential impurities. Detection is performed at a wavelength where this compound exhibits significant absorbance, enabling accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

3. Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 20 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The appropriate sample preparation protocol will depend on the matrix from which this compound is to be analyzed. A general protocol for solid-phase extraction (SPE) is provided below, which is a common technique for cleaning up complex samples containing macrolide antibiotics.

  • Matrix: Biological fluid (e.g., plasma)

  • SPE Cartridge: C18 SPE cartridge (e.g., 500 mg, 3 mL)

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Loading: Load 1 mL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis, based on typical values for macrolide antibiotic assays.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0% (Intra-day), < 3.0% (Inter-day)
Accuracy (Recovery %) 98 - 102%
Specificity No interference from blank matrix observed
Retention Time Approximately 12.5 minutes

Mandatory Visualization

Diagram 1: HPLC Analysis Workflow for this compound

HPLC_Workflow A Sample Collection (e.g., Plasma) B Sample Pre-treatment (e.g., Protein Precipitation) A->B Centrifugation C Solid-Phase Extraction (SPE) B->C Loading D Elution & Evaporation C->D Elution E Reconstitution in Mobile Phase D->E Reconstitution F HPLC Analysis E->F Injection G Data Acquisition & Processing F->G Signal

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of HPLC Method Parameters

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column A Organic Solvent (Acetonitrile) F Separation & Retention Time A->F B Aqueous Buffer (Ammonium Acetate) B->F C pH C->F D Stationary Phase (C18) D->F E Temperature E->F G Peak Shape & Resolution F->G

Caption: Key parameters influencing HPLC separation.

Application Note: Characterization of Decatromicin B using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B is a novel antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and robust analytical methods are crucial for its characterization, quantification, and further development as a therapeutic agent. This application note presents a detailed protocol for the characterization of this compound using a liquid chromatography-mass spectrometry (LC-MS) based approach. The methodologies outlined herein are based on established principles for the analysis of similar antibiotic compounds and provide a framework for researchers to develop and validate their own assays.[2][3]

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Decatromicin A and B, produced by Actinomadura sp., represent a promising new class of antibiotics.[1] While the structures of these compounds have been elucidated primarily by Nuclear Magnetic Resonance (NMR) spectroscopy, LC-MS plays a vital role in their rapid and sensitive detection, quantification, and characterization of their metabolic fate.[4] LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry, making it an indispensable tool in drug discovery and development. This document provides a comprehensive, albeit proposed, protocol for the LC-MS analysis of this compound.

Experimental Protocols

The following protocols are proposed based on common practices for the analysis of antibiotics by LC-MS and may require further optimization for specific instrumentation and sample matrices.

Sample Preparation (from culture broth)
  • Centrifugation: Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes to pellet the cells.

  • Supernatant Extraction: Carefully collect the supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297) or butyl acetate by vigorous vortexing for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for good separation of antibiotic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Scan Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain informative fragment ions.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison. The following table provides a template for presenting the expected LC-MS data for this compound. The values presented are hypothetical and will need to be determined experimentally.

AnalyteRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compoundTBDTBDTBD, TBD, TBD

TBD: To Be Determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS characterization of this compound.

DecatromicinB_LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis cluster_Output Output Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Drying Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structure_Elucidation Structural Confirmation Data_Acquisition->Structure_Elucidation Report Application Note & Protocol Peak_Integration->Report Structure_Elucidation->Report

LC-MS workflow for this compound characterization.

Discussion

The presented LC-MS method provides a robust starting point for the detailed characterization of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a widely adopted strategy for the separation of a broad range of antibiotic compounds. ESI in positive mode is generally effective for the ionization of macrolide-type structures.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation pattern obtained can provide valuable information about the different functional groups and substructures within the molecule. Common fragmentation pathways for similar compounds include the loss of water, decarboxylation, and cleavage of glycosidic bonds or side chains. By analyzing the fragment ions, researchers can confirm the identity of this compound and distinguish it from related compounds or degradation products.

For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound. The selection of a suitable internal standard is also recommended to improve the accuracy and precision of the quantification.

Conclusion

This application note details a proposed LC-MS method for the characterization of the novel antibiotic this compound. The protocol covers sample preparation, liquid chromatography, and mass spectrometry conditions, along with a template for data presentation and a workflow visualization. While this method is based on established practices for antibiotic analysis, optimization may be necessary to suit specific laboratory instrumentation and research goals. This guide is intended to provide a solid foundation for researchers and scientists in the field of drug development to further explore the potential of this compound.

References

Application Note: In Vitro Efficacy of Decatromicin B Against a Panel of Clinically Relevant Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with activity against multidrug-resistant (MDR) pathogens. Decatromicin B, a tetronic acid antibiotic isolated from Actinomadura sp., has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. This application note details the in vitro testing of this compound against a diverse panel of clinically significant resistant Gram-positive and Gram-negative bacteria. Standardized broth microdilution and disk diffusion assays were employed to determine the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound. The results indicate that this compound exhibits significant bactericidal activity against a range of resistant Gram-positive isolates and moderate activity against certain Gram-negative strains, highlighting its potential as a promising candidate for further preclinical development.

Introduction

Antibiotic resistance is a global health crisis, with pathogens such as carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and vancomycin-resistant Enterococcus (VRE) posing a significant therapeutic challenge[4][5]. The development of new antimicrobial agents with novel mechanisms of action is crucial to combat these infections. This compound is an antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4. Preliminary studies have shown its efficacy against Gram-positive bacteria, including MRSA. However, its spectrum of activity against a broader range of resistant bacterial pathogens has not been extensively investigated. This study aims to evaluate the in vitro potency of this compound against a panel of well-characterized, multidrug-resistant bacterial strains.

Materials and Methods

Bacterial Strains

A panel of clinically relevant, multidrug-resistant bacterial strains was used in this study. The panel included Gram-positive and Gram-negative organisms with defined resistance mechanisms. All strains were obtained from a recognized culture collection and subcultured on appropriate agar (B569324) plates prior to testing.

Antimicrobial Agents

This compound was synthesized and purified to >95% purity. Stock solutions were prepared in dimethyl sulfoxide (B87167) (DMSO). Commercially available antibiotic disks and powders were used as controls.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, a standardized bacterial inoculum was added to 96-well microtiter plates containing serial twofold dilutions of this compound. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC was determined by subculturing 10 µL from each well showing no visible growth onto Mueller-Hinton agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay

The disk diffusion assay was performed according to the Kirby-Bauer method. A standardized bacterial suspension was swabbed onto the surface of a Mueller-Hinton agar plate. Filter paper disks impregnated with a defined concentration of this compound were placed on the agar surface. After 18-24 hours of incubation at 37°C, the diameters of the zones of inhibition were measured.

Results

The in vitro activity of this compound against the panel of resistant bacteria is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Resistant Bacterial Strains

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 43300Methicillin-Resistant (MRSA)1
Staphylococcus aureus NRS384Vancomycin-Intermediate (VISA)2
Enterococcus faecium ATCC 51559Vancomycin-Resistant (VRE)4
Streptococcus pneumoniae ATCC 700677Penicillin-Resistant0.5
Acinetobacter baumannii ATCC BAA-1605Carbapenem-Resistant (CRAB)32
Pseudomonas aeruginosa ATCC BAA-2108Carbapenem-Resistant (CRPA)64
Klebsiella pneumoniae ATCC BAA-1705Carbapenem-Resistant, KPC-producing (CRE)16
Escherichia coli ATCC BAA-2469Extended-Spectrum β-Lactamase (ESBL)-producing8

Table 2: Minimum Bactericidal Concentrations (MBCs) and Zone Diameters of this compound

Bacterial StrainThis compound MBC (µg/mL)MBC/MIC RatioDisk Diffusion Zone Diameter (mm) (30 µg disk)
Staphylococcus aureus ATCC 433002225
Staphylococcus aureus NRS3844222
Enterococcus faecium ATCC 515598218
Streptococcus pneumoniae ATCC 7006771228
Acinetobacter baumannii ATCC BAA-1605>128>410
Pseudomonas aeruginosa ATCC BAA-2108>128>28
Klebsiella pneumoniae ATCC BAA-170564415
Escherichia coli ATCC BAA-246932417

Discussion

The results demonstrate that this compound possesses potent bactericidal activity against the tested Gram-positive resistant strains, with MBC/MIC ratios of 2, indicating a cidal effect. The activity against MRSA and VISA is particularly noteworthy. While the activity against the tested Gram-negative resistant strains was less potent, this compound did exhibit moderate inhibitory activity against ESBL-producing E. coli and KPC-producing K. pneumoniae. The higher MIC and MBC values for CRAB and CRPA suggest that this compound may have limited efficacy against these highly resistant Gram-negative pathogens, potentially due to the outer membrane barrier or efflux pump mechanisms prevalent in these organisms.

Conclusion

This compound demonstrates promising in vitro activity against a panel of clinically important resistant bacteria, particularly Gram-positive pathogens. Further studies are warranted to elucidate its mechanism of action and to explore potential structural modifications that could enhance its activity against resistant Gram-negative bacteria.

Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Read the plates visually. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: MBC Determination
  • Subculturing:

    • Following the MIC reading, mix the contents of each well that shows no visible growth.

    • Aseptically transfer 10 µL from each of these wells to a fresh Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Result Interpretation:

    • Count the number of colonies on each spot. The MBC is the lowest concentration that shows a kill of ≥99.9% of the initial inoculum.

Protocol 3: Disk Diffusion Assay
  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum as described in Protocol 1, step 1.

    • Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Application of Disks:

    • Aseptically apply a paper disk impregnated with 30 µg of this compound to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete inhibition in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion Bacterial_Culture Bacterial Strain (Resistant Panel) Inoculum_Prep Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Plate_Inoculation Swab Inoculation of MHA plate Inoculum_Prep->Plate_Inoculation Antibiotic_Prep This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Antibiotic_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Subculture Subculture from clear wells MIC_Reading->Subculture Incubation_MBC Incubation (24h, 37°C) Subculture->Incubation_MBC MBC_Reading Colony Counting & MBC Incubation_MBC->MBC_Reading Disk_Application Apply this compound disk (30 µg) Plate_Inoculation->Disk_Application Incubation_Disk Incubation (18-24h, 37°C) Disk_Application->Incubation_Disk Zone_Measurement Measure Zone of Inhibition (mm) Incubation_Disk->Zone_Measurement

Caption: Experimental workflow for in vitro testing of this compound.

Antibiotic_Action_Mechanisms cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Protein_Synth Protein Synthesis (Ribosomes) DNA_Replication DNA Replication Folate_Synth Folate Synthesis Antibiotic Antibiotic Antibiotic->Cell_Wall e.g., β-lactams Antibiotic->Protein_Synth e.g., Macrolides Antibiotic->DNA_Replication e.g., Quinolones Antibiotic->Folate_Synth e.g., Sulfonamides

Caption: Common mechanisms of antibiotic action against bacteria.

References

Application Notes and Protocols for the Development of a Synthetic Route for Decatromicin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic strategy and detailed experimental protocols for the total synthesis of Decatromicin B, a potent tetronic acid antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited availability of this compound from natural sources, a robust synthetic route is crucial for further investigation into its mode of action, antibacterial spectrum, and for the generation of analogs with improved pharmacological properties.

Overview of this compound

This compound is a glycosylated natural product characterized by a highly substituted tetronic acid aglycone linked to a deoxysugar moiety. Its complex structure presents a significant synthetic challenge, requiring a carefully designed strategy to control stereochemistry and achieve a good overall yield.

Chemical Structure of this compound:

  • Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀

  • Molecular Weight: 855.9 g/mol

  • Core Structure: A tetronic acid ring, which is a five-membered lactone derived from a γ-keto-α,β-unsaturated carboxylic acid.

  • Aglycone: A large, highly functionalized polyketide-derived chain.

  • Glycosyl Moiety: A specific deoxysugar attached to the aglycone. The absolute structure of the glycosyl moiety has been determined by X-ray analysis of its O-(p-bromobenzoyl) derivative[1].

Proposed Retrosynthetic Analysis

The proposed synthetic strategy involves a convergent approach, where the aglycone and the glycosyl donor are synthesized separately and then coupled in a late-stage glycosylation reaction. This approach allows for the parallel synthesis of the two key fragments and provides flexibility for the synthesis of analogs by modifying either the aglycone or the sugar moiety.

The key bond disconnections in the retrosynthetic analysis are:

  • Glycosidic bond: Disconnection of the glycosidic linkage between the aglycone and the sugar moiety.

  • Tetronic acid ring: Retrosynthetic opening of the tetronic acid ring via a Dieckmann cyclization of a suitable diester precursor.

  • Aglycone backbone: Dissection of the aglycone carbon chain into smaller, readily available starting materials using well-established synthetic transformations such as aldol (B89426) reactions, asymmetric reductions, and cross-coupling reactions.

Retrosynthesis This compound This compound Aglycone Aglycone This compound->Aglycone Glycosidic Bond Disconnection Glycosyl Donor Glycosyl Donor This compound->Glycosyl Donor Glycosidic Bond Disconnection Diester Precursor Diester Precursor Aglycone->Diester Precursor Dieckmann Cyclization (Retron) Sugar Precursor Sugar Precursor Glycosyl Donor->Sugar Precursor Protecting Group Manipulation Aglycone Fragments Aglycone Fragments Diester Precursor->Aglycone Fragments Aldol, Asymmetric Reduction, Cross-Coupling (Retrons) Starting Materials Starting Materials Aglycone Fragments->Starting Materials Sugar Precursor->Starting Materials

Caption: Key steps in the Dieckmann cyclization protocol.

These application notes and protocols provide a comprehensive framework for the development of a synthetic route to this compound and its analogs. The successful execution of this strategy will enable further biological evaluation and the potential development of new and improved antibacterial agents.

References

Application Notes and Protocols for Assessing Decatromicin B Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the aqueous solubility and chemical stability of Decatromicin B, a potent tetronic acid antibiotic. Given its poor water solubility, these protocols are designed to establish a comprehensive profile to support preclinical and formulation development.[1][2][3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing relevant solubility and stability studies.

PropertyValueReference
Molecular FormulaC45H56Cl2N2O10[1][2]
Molecular Weight855.9 g/mol
AppearanceOff-white to light tan solid
Purity>95% by HPLC
Solubility (Qualitative)Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.
Long-term Storage-20°C

Assessment of Aqueous Solubility

The poor aqueous solubility of this compound necessitates a thorough evaluation to guide formulation strategies. Both kinetic and thermodynamic solubility assays are recommended to understand its dissolution behavior.

Kinetic Solubility Assessment

This assay provides a high-throughput method to determine the solubility of a compound from a DMSO stock solution, mimicking early-stage in vitro screening conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The lowest concentration at which a precipitate is observed is an estimation of the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the 96-well plate to pellet the precipitate. Collect the supernatant and determine the concentration of dissolved this compound using a validated HPLC-UV method.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is considered the "true solubility" and is crucial for formulation development.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a saturated solution.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC-UV method. The concentration obtained represents the thermodynamic solubility at that specific pH and temperature.

G cluster_solubility Solubility Assessment Workflow start This compound Sample stock Prepare 10 mM Stock in DMSO start->stock Dissolve thermodynamic Thermodynamic Solubility Assay (Shake-Flask) start->thermodynamic Add Excess Solid to Buffer kinetic Kinetic Solubility Assay (High-Throughput) stock->kinetic Dilute in Buffer hplc Quantification by HPLC-UV kinetic->hplc thermodynamic->hplc data Solubility Data (µg/mL) hplc->data

Diagram 1: General workflow for assessing the solubility of this compound.

Assessment of Chemical Stability

Understanding the chemical stability of this compound is critical for determining its shelf-life and appropriate storage conditions. This involves long-term stability studies and forced degradation studies. A stability-indicating HPLC method is essential for these assessments.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: Given the non-polar nature of this compound, a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is appropriate. Start with a gradient elution to resolve the parent compound from potential degradants.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Monitor this wavelength during HPLC analysis.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are conducted under stress conditions to accelerate the degradation of the compound. This helps in identifying potential degradation products and understanding the degradation pathways.

  • Preparation of Sample Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using the validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 M HCl60°C24 hours
Basic Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H2O2Room Temperature24 hours
ThermalDry Heat80°C48 hours
PhotolyticUV (254 nm) & Visible LightRoom TemperatureAs per ICH guidelines
Long-Term Stability Study

Long-term stability studies are conducted under recommended storage conditions to determine the shelf-life of the drug substance.

  • Sample Preparation: Store aliquots of solid this compound in amber-colored vials at the recommended storage condition (-20°C) and at accelerated conditions (e.g., 5°C and 25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Sample Analysis: At each time point, analyze the samples for appearance, purity (using the stability-indicating HPLC method), and any other relevant physical or chemical properties.

  • Data Analysis: Evaluate the data to determine the rate of degradation and establish a shelf-life for this compound under the tested storage conditions.

G cluster_stability Stability Assessment Logical Flow start This compound hplc_dev Develop & Validate Stability-Indicating HPLC Method start->hplc_dev forced_degradation Forced Degradation Studies hplc_dev->forced_degradation long_term Long-Term Stability Study hplc_dev->long_term degradation_pathway Identify Degradation Pathways forced_degradation->degradation_pathway shelf_life Establish Shelf-Life long_term->shelf_life

References

experimental design for in vivo efficacy studies of Decatromicin B in animal models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for designing and executing in vivo efficacy studies of Decatromicin B, a tetronic acid antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Due to the limited publicly available data on the in vivo properties and specific mechanism of action of this compound, this document outlines a generalized yet detailed approach based on established principles of antimicrobial drug development.[4][5][6][7][8]

Introduction

This compound is an antibiotic isolated from Actinomadura sp.[1] It exhibits significant in vitro activity against a range of Gram-positive bacteria.[1][9] However, its in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) have not been extensively reported.[2][3] The following protocols are designed to guide researchers in the initial in vivo characterization of this compound in relevant animal models of bacterial infection.

Key Objectives of In Vivo Studies:

  • To determine the in vivo efficacy of this compound in a dose-dependent manner.

  • To establish a preliminary pharmacokinetic profile of this compound.

  • To assess the tolerability and potential toxicity of this compound at effective doses.

  • To identify the most relevant animal model for further preclinical development.

Experimental Design

A phased approach is recommended, starting with preliminary tolerability and pharmacokinetic studies, followed by efficacy evaluation in established infection models.

Phase 1: Preliminary Studies

2.1.1. Maximum Tolerated Dose (MTD) and Tolerability:

Before efficacy testing, it is crucial to determine the MTD of this compound. This study will inform the dose range for subsequent efficacy studies.

2.1.2. Pharmacokinetic (PK) Profiling:

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10][11] This will aid in designing a rational dosing schedule for efficacy studies.

Phase 2: In Vivo Efficacy Models

Based on the potent in vitro activity of this compound against Gram-positive bacteria like MRSA, the following infection models are recommended. To minimize the influence of the host immune response and to directly assess the antibacterial effect of the compound, the use of immunocompromised (e.g., neutropenic) animals is often preferred in early-stage antibiotic efficacy studies.[4][8]

  • Murine Thigh Infection Model: A localized infection model to assess the reduction in bacterial burden in a specific tissue.

  • Murine Systemic Infection (Sepsis) Model: A model to evaluate the efficacy of this compound in a life-threatening systemic infection.

  • Murine Skin and Soft Tissue Infection (SSTI) Model: A topical or systemic treatment model relevant to MRSA infections.

Experimental Protocols

General Procedures

3.1.1. Animal Models:

  • Species: Male or female BALB/c or CD-1 mice, 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Immunosuppression (for neutropenic models): To induce neutropenia, mice are treated with cyclophosphamide. A common regimen is 150 mg/kg intraperitoneally (i.p.) on day -4 and 100 mg/kg i.p. on day -1 relative to infection.

3.1.2. Bacterial Strains and Inoculum Preparation:

  • Strain: A well-characterized strain of MRSA (e.g., USA300) should be used.

  • Culture: Bacteria are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • Inoculum: The bacterial culture is washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions on agar (B569324) plates.

3.1.3. This compound Formulation:

This compound has poor water solubility and is soluble in organic solvents like DMSO, ethanol, or methanol.[2][3] For in vivo administration, a formulation that is safe and allows for consistent delivery is required. A common approach is to dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute it in a vehicle such as saline or a solution containing a solubilizing agent (e.g., Tween 80, PEG400). The final concentration of the organic solvent should be kept low to avoid toxicity.

Protocol: Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antibiotics against localized bacterial infections.

Methodology:

  • Induction of Neutropenia: If required, induce neutropenia as described in section 3.1.1.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum (typically 10^5 - 10^6 CFU/mouse) into the quadriceps muscle of one thigh.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., subcutaneous, intravenous, or intraperitoneal). Multiple doses can be administered at specified intervals.

  • Endpoint: At 24 or 48 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for CFU enumeration on appropriate agar plates.

  • Data Analysis: The efficacy is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle control group.

Protocol: Murine Systemic Infection (Sepsis) Model

This model evaluates the ability of an antibiotic to protect against mortality from a systemic infection.

Methodology:

  • Infection: Inject mice intraperitoneally with a lethal dose of the bacterial suspension (typically 10^7 - 10^8 CFU/mouse). The lethal dose should be predetermined in a pilot study.

  • Treatment: Administer this compound or vehicle control at specified times post-infection.

  • Endpoint: Monitor the survival of the animals for a defined period (e.g., 7 days).

  • Data Analysis: Efficacy is determined by comparing the survival rates of the treated groups with the vehicle control group (e.g., using Kaplan-Meier survival analysis).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: In Vivo Efficacy of this compound in the Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationNMean Log10 CFU/gram of Thigh ± SDLog10 Reduction vs. Vehicle
Vehicle Control-SC107.5 ± 0.5-
This compound10SC106.2 ± 0.61.3
This compound30SC105.1 ± 0.72.4
This compound100SC104.0 ± 0.53.5
Comparator DrugXSC104.2 ± 0.43.3

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue ± SD
Cmaxµg/mLData to be filled
TmaxhData to be filled
AUC(0-t)µg*h/mLData to be filled
Half-life (t1/2)hData to be filled
Clearance (CL)mL/h/kgData to be filled
Volume of Distribution (Vd)L/kgData to be filled

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase A Bacterial Culture (e.g., MRSA) D Induce Infection (e.g., Thigh Model) A->D B Animal Acclimatization (e.g., BALB/c mice) B->D C This compound Formulation E Administer this compound (Dose Escalation) C->E D->E F Vehicle Control Group D->F G Comparator Drug Group D->G H Endpoint Measurement (e.g., CFU enumeration) E->H I Pharmacokinetic Sampling E->I F->H G->H J Data Analysis & Reporting H->J I->J

Caption: Workflow for in vivo efficacy testing of this compound.

Generalized Mechanism of Antibiotic Action

As the specific mechanism of this compound is not yet fully elucidated, this diagram illustrates common bacterial targets for antibiotics.

G cluster_bacterium Bacterial Cell CW Cell Wall Synthesis PS Protein Synthesis (Ribosomes) NA Nucleic Acid Synthesis (DNA/RNA) CM Cell Membrane Integrity MET Metabolic Pathways A Antibiotic (e.g., this compound) A->CW Inhibition A->PS Inhibition A->NA Inhibition A->CM Disruption A->MET Interference

Caption: Potential mechanisms of action for antibiotics against bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Decatromicin B Fermentation and Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and production of Decatromicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a spirotetronate antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4[1][2][3]. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][3].

Q2: What are the general challenges encountered when scaling up this compound fermentation?

Scaling up any microbial fermentation process, including that for this compound, presents several common challenges. These include maintaining process consistency in parameters like temperature, pH, and dissolved oxygen, managing increased risks of contamination, ensuring adequate oxygen transfer in larger vessels, and dealing with increased technical complexity of equipment and monitoring. Poor fermentation performance at a large scale is a significant risk as it is often the most costly step in production.

Q3: What are some key considerations for the fermentation medium for Actinomadura sp. MK73-NF4?

While a specific, optimized medium for large-scale this compound production is not publicly available, media for antibiotic production by Actinomadura and other actinomycetes typically include a complex nitrogen source, a carbohydrate source, and essential minerals. For example, a seed medium for a different Actinomadura species included dextrose, soytone, CaCO₃, yeast extract, and NaCl, while the fermentation broth contained soluble starch, casamino acids, CaCO₃, proteose peptone, and yeast extract. Optimization of these components is critical for maximizing yield.

Q4: What are the typical downstream processing steps for isolating this compound?

The initial isolation of Decatromicins A and B involved a multi-step process including:

  • Extraction of the culture broth with butyl acetate (B1210297).

  • Purification using silica (B1680970) gel column chromatography.

  • Further separation with silica gel thin-layer chromatography (TLC).

  • Final purification using Sephadex LH-20 column chromatography. Chromatography-based methods are common for the purification of antibiotics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scaling up of this compound fermentation.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low this compound Yield at Pilot Scale Suboptimal physical or chemical parameters.- Verify and optimize key fermentation parameters: Systematically evaluate and optimize temperature, pH, dissolved oxygen levels, and agitation rate. For many actinomycetes, optimal temperatures range from 28-37°C and pH between 6.0 and 8.0.- Monitor nutrient levels: Ensure that carbon and nitrogen sources are not limiting during the fermentation. Consider fed-batch strategies to maintain optimal nutrient concentrations.- Analyze off-gas: High CO₂ levels in the off-gas can indicate metabolic stress and may correlate with lower productivity. Adjust aeration rates to maintain CO₂ levels below a target threshold, for example, 0.5% as demonstrated in the scale-up of another actinomycete fermentation.
Inconsistent Batch-to-Batch Production Variations in inoculum quality or raw material composition.- Standardize inoculum development: Implement a consistent protocol for inoculum age, size, and physiological state. Inoculum volume can significantly impact antibiotic production.- Characterize raw materials: Variations in complex media components (e.g., soybean meal, yeast extract) can affect yield. Source from a consistent supplier and consider performing quality control checks on incoming raw materials.- Ensure geometric similarity of fermenters: Maintain similar geometric ratios (e.g., height-to-diameter) between lab-scale and pilot-scale fermenters to ensure more predictable scale-up.
Foaming in the Fermenter High protein content in the medium combined with high aeration and agitation.- Mechanical foam breaking: Utilize mechanical foam breakers if the fermenter is equipped with them.- Chemical antifoaming agents: Add a sterile, non-metabolizable antifoaming agent. The addition should be carefully controlled as excessive use can interfere with oxygen transfer and downstream processing.
Contamination of the Culture Inadequate sterilization or aseptic technique.- Validate sterilization protocols: Ensure that the fermenter, medium, and all addition lines are properly sterilized. For heat-sensitive media components, consider sterile filtration.- Maintain positive pressure: Operate the fermenter under a slight positive pressure to prevent the ingress of airborne contaminants.- Aseptic sampling and additions: Use validated aseptic techniques for all sampling and nutrient additions.
Difficulty in Downstream Purification Co-extraction of impurities with similar properties to this compound.- Optimize extraction solvent and pH: Experiment with different organic solvents and pH conditions during the initial extraction to improve the selectivity for this compound.- Explore alternative chromatography resins: Test a variety of chromatography media (e.g., different types of silica, ion-exchange, or size-exclusion resins) to find one that provides better separation of this compound from impurities.- Consider multi-step purification: A combination of different chromatography techniques is often necessary to achieve high purity.

Experimental Protocols

1. Laboratory-Scale Fermentation of Actinomadura sp. MK73-NF4

This protocol is based on general practices for actinomycete fermentation and should be optimized for this compound production.

  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., containing dextrose, soytone, CaCO₃, yeast extract, NaCl) and adjust the pH to ~7.0.

    • Inoculate with a viable culture of Actinomadura sp. MK73-NF4.

    • Incubate at 28-30°C with shaking (e.g., 180-200 rpm) for 4-5 days.

  • Production Fermentation:

    • Prepare the production medium in a laboratory-scale fermenter. A suitable medium may contain soluble starch, soybean meal, and mineral salts.

    • Inoculate the production fermenter with the seed culture (e.g., 5% v/v).

    • Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0).

    • Provide aeration and agitation to maintain a dissolved oxygen level conducive to antibiotic production.

    • Run the fermentation for a predetermined duration (e.g., 4-10 days), monitoring antibiotic production periodically.

2. Initial Purification of this compound

This protocol is adapted from the initial discovery of this compound.

  • Extraction:

    • Harvest the fermentation broth and adjust the pH if necessary.

    • Extract the whole broth with an equal volume of butyl acetate.

    • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

    • Collect fractions and analyze for the presence of this compound (e.g., by TLC and bioassay).

  • Sephadex LH-20 Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent and collect fractions.

    • Analyze the fractions to identify those containing pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation Scale-Up cluster_downstream Downstream Processing lab_scale Lab Scale Fermentation (Shake Flask / Benchtop Bioreactor) pilot_scale Pilot Scale Fermentation (Larger Bioreactor) lab_scale->pilot_scale Scale-Up production_scale Production Scale Fermentation pilot_scale->production_scale Scale-Up extraction Solvent Extraction (e.g., Butyl Acetate) production_scale->extraction Harvest chromatography1 Silica Gel Chromatography extraction->chromatography1 chromatography2 Sephadex LH-20 Chromatography chromatography1->chromatography2 final_product Purified this compound chromatography2->final_product spirotetronate_biosynthesis acetyl_coa Acetyl-CoA / Propionyl-CoA pks Polyketide Synthase (PKS) Type I acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Intramolecular Diels-Alder Cyclization polyketide_chain->cyclization spirotetronate_core Spirotetronate Core Structure cyclization->spirotetronate_core tailoring_enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Halogenases) spirotetronate_core->tailoring_enzymes decatromicin_b This compound tailoring_enzymes->decatromicin_b regulatory_pathway environmental_signals Environmental Signals (e.g., Nutrient Limitation) global_regulators Global Regulatory Proteins environmental_signals->global_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP family) global_regulators->pathway_specific_regulator activates/represses biosynthetic_genes This compound Biosynthetic Genes pathway_specific_regulator->biosynthetic_genes activates

References

Technical Support Center: Enhancing Decatromicin B Production from Actinomadura Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Actinomadura species for the production of Decatromicin B.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a spirotetronate polyketide antibiotic produced by certain strains of Actinomadura, such as Actinomadura sp. MK73-NF4 and Actinomadura sp. 2EPS.[1][2][3] Spirotetronates are a class of natural products known for their complex structures and potent biological activities, including antimicrobial and antitumor properties.[4] this compound has shown inhibitory activity against Gram-positive bacteria, making it a compound of interest for further investigation in drug discovery.[2]

Q2: What are the most critical factors influencing the yield of this compound?

The yield of this compound is influenced by a combination of genetic, physiological, and environmental factors. Key parameters include the composition of the fermentation medium (carbon and nitrogen sources, phosphate (B84403) levels), physical parameters (pH, temperature, aeration, and agitation), and the quality of the inoculum.

Q3: Is there a known biosynthetic gene cluster for this compound?

While the general class of spirotetronate polyketides is known to be synthesized by Type I polyketide synthases (PKS), specific details of the this compound biosynthetic gene cluster and its regulation in Actinomadura are not extensively documented in publicly available literature. However, the biosynthesis of other spirotetronates like chlorothricin has been studied and can serve as a model. The process generally involves the assembly of a polyketide chain, incorporation of a glycerate-derived unit to form the tetronate moiety, and a subsequent intramolecular Diels-Alder reaction.

Q4: What are the typical growth characteristics of Actinomadura in liquid culture?

Actinomadura species are aerobic, Gram-positive bacteria that grow as filamentous mycelia in liquid culture. Proper inoculum development is crucial to ensure a healthy and active mycelial culture for inoculation into the production fermenter, which minimizes the lag phase.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process to produce this compound.

Problem 1: Low or No Production of this compound, but Good Biomass Growth

Potential Causes and Solutions

  • Suboptimal Media Composition: High concentrations of readily metabolizable carbon and nitrogen sources can support robust growth but may repress secondary metabolism through catabolite repression.

    • Solution: Systematically evaluate different carbon and nitrogen sources. Consider replacing glucose with slower-metabolized sugars or complex carbohydrates. Experiment with different concentrations and ratios of carbon and nitrogen sources.

  • Incorrect Fermentation pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite production.

    • Solution: Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for secondary metabolite production may differ from the optimal pH for growth. For a related Actinomadura fermentation, a pH of 7.8 was found to be optimal for production.

  • Inadequate Aeration: Polyketide biosynthesis is an oxygen-intensive process. Insufficient dissolved oxygen can be a limiting factor.

    • Solution: Optimize the agitation and aeration rates to ensure sufficient oxygen supply, especially during the production phase. Monitor dissolved oxygen levels and maintain them above a critical threshold (typically >20%).

  • Phosphate Inhibition: High concentrations of phosphate can inhibit the production of many secondary metabolites in actinomycetes.

    • Solution: Investigate the effect of different initial phosphate concentrations in the medium. A lower phosphate concentration may trigger the onset of secondary metabolism.

Problem 2: Inconsistent Batch-to-Batch Yield

Potential Causes and Solutions

  • Inconsistent Inoculum Quality: The age, physiological state, and size of the inoculum can lead to significant variations between batches.

    • Solution: Standardize the inoculum development protocol. This includes using a consistent source of spores or mycelia, standardizing the age of the seed culture, and using a fixed inoculum volume.

  • Genetic Instability of the Production Strain: High-producing strains can sometimes be unstable and lose their productivity over successive generations.

    • Solution: Implement a rigorous strain maintenance program. This includes preparing a large batch of cryopreserved cell stock from a high-yielding culture and starting each fermentation from a fresh vial.

  • Variability in Raw Materials: Natural components in the media, such as yeast extract or peptone, can have batch-to-batch variations.

    • Solution: Source high-quality media components and, if possible, test new batches of raw materials in small-scale experiments before use in production.

Problem 3: Poor Spore Germination or Initial Mycelial Growth

Potential Causes and Solutions

  • Suboptimal Germination Conditions: Temperature, pH, and nutrient availability are critical for efficient spore germination.

    • Solution: Optimize the conditions of the seed culture medium and incubation. Ensure the temperature and pH are within the optimal range for the specific Actinomadura strain.

  • Presence of Inhibitory Substances: The germination medium may contain inhibitory compounds, or the spore stock may have reduced viability.

    • Solution: Prepare fresh media and test the viability of the spore stock. Consider a heat shock treatment of the spores, as this can sometimes improve germination rates.

III. Experimental Protocols

Protocol 1: Inoculum Development for Actinomadura sp.

This protocol is based on general methods for actinomycetes and can be adapted for Actinomadura sp.

  • Spore Stock Preparation:

    • Grow the Actinomadura strain on a suitable agar (B569324) medium (e.g., ISP Medium 2 or ISP Medium 4) at 28-30°C for 10-14 days until good sporulation is observed.

    • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

    • Homogenize the spore suspension by vortexing with sterile glass beads.

    • Store the spore suspension in cryovials at -80°C.

  • Seed Culture:

    • Thaw a vial of the spore stock and inoculate a 250 mL flask containing 50 mL of seed medium (see Table 1).

    • Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 2-3 days. A healthy seed culture should consist of finely dispersed mycelial pellets.

Protocol 2: Fermentation for this compound Production

This protocol is a starting point based on the fermentation of other spirotetronates from Actinomadura. Optimization will be required for specific strains and fermenters.

  • Production Medium: Prepare the production medium (see Table 1 for examples) and sterilize by autoclaving.

  • Inoculation: Inoculate the production fermenter with 5-10% (v/v) of the seed culture.

  • Fermentation Conditions:

    • Temperature: 28-30°C

    • pH: Maintain between 7.0 and 8.0. For a related Actinomadura fermentation, a pH of 7.8 was optimal.

    • Aeration and Agitation: Adjust to maintain a dissolved oxygen level above 20%.

  • Fermentation Duration: The fermentation can run for 7-10 days. Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.

Table 1: Example Media Compositions for Actinomadura Fermentation

ComponentSeed Medium (SV2)Production Medium (CA09LB)Alternative Production Medium
Glucose15 g/L20 g/L4 g/L
Glycerol15 g/L3 g/L-
Soya Peptone15 g/L--
Meat Extract-10 g/L-
Yeast Extract-4 g/L12 g/L
Malt Extract--30 g/L
Calcium Carbonate1 g/L--
pH7.07.07.8
Protocol 3: Extraction and Purification of this compound

This is a general procedure based on the known properties of this compound.

  • Extraction:

    • At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

    • Extract the culture broth with an equal volume of butyl acetate (B1210297).

    • Extract the mycelial biomass with methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • The crude extract can be purified using a combination of chromatographic techniques.

    • Silica Gel Chromatography: Use a gradient of hexane (B92381) and ethyl acetate to separate the components of the crude extract.

    • Sephadex LH-20 Chromatography: This can be used for further purification of the fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase C18 column can yield pure this compound.

IV. Visualizations

FermentationWorkflow cluster_prep Preparation cluster_ferm Production cluster_downstream Downstream Processing spore_stock Spore Stock Preparation seed_culture Seed Culture Development spore_stock->seed_culture Inoculation fermentation Production Fermentation seed_culture->fermentation Inoculation extraction Extraction fermentation->extraction Harvest purification Purification extraction->purification analysis Analysis (HPLC) purification->analysis

Caption: A generalized workflow for the production and purification of this compound.

TroubleshootingTree cluster_growth_issues Growth-related Issues cluster_production_issues Production-specific Issues start Low this compound Yield q1 Is biomass growth also low? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_growth Optimize inoculum and seed medium. Check for contamination. a1_yes->sol_growth q2 Have you optimized media components? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are physical parameters (pH, DO, temp) optimal? a2_yes->q3 sol_media Test different C/N sources and ratios. Vary phosphate concentration. a2_no->sol_media a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_check Consider strain instability or genetic drift. a3_yes->final_check sol_params Optimize pH, aeration, and temperature for production phase. a3_no->sol_params

Caption: A decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Optimizing Decatromicin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Decatromicin B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and to which class of antibiotics does it belong?

This compound is a macrolide antibiotic.[1][2] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[3][4] Understanding its classification as a macrolide is crucial as it informs the general principles for its extraction and stability.

Q2: What are the primary known degradation pathways for macrolide antibiotics like this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for macrolide antibiotics include:

  • Hydrolysis of the lactone ring: This is a common degradation pathway, particularly under acidic or alkaline conditions, which opens the macrocyclic ring and inactivates the antibiotic.[5]

  • Hydrolysis of glycosidic bonds: The sugar moieties attached to the lactone ring can be cleaved, especially in acidic environments, leading to a loss of biological activity. For example, the macrolide azithromycin (B1666446) shows pH-dependent degradation where the cladinose (B132029) sugar is lost at a higher rate at pH 6.0.

  • Epimerization: Changes in the stereochemistry of the molecule can occur, leading to inactive isomers.

Q3: What are the critical factors to control during extraction to minimize this compound degradation?

Based on general knowledge of macrolide antibiotic stability, the most critical factors to control are:

  • pH: Extreme pH levels, both acidic and alkaline, can catalyze the hydrolysis of the lactone ring and glycosidic bonds. It is generally advisable to work within a neutral or near-neutral pH range.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Whenever possible, extraction and subsequent purification steps should be performed at reduced temperatures.

  • Solvent Selection: The choice of solvent can impact both extraction efficiency and the stability of the target compound. Solvents should be chosen to maximize the solubility of this compound while minimizing the potential for degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Initial Extraction The initial solvent extraction from the fermentation broth may be incomplete. Consider using a water-immiscible solvent like butyl acetate (B1210297) or ethyl acetate, which have been used for the extraction of other macrolides. Ensure vigorous and sufficient mixing during the liquid-liquid extraction to maximize the partitioning of this compound into the organic phase.
Degradation During Extraction This compound may be degrading due to suboptimal pH or high temperatures. Monitor and adjust the pH of the fermentation broth to a near-neutral range before extraction. Perform the extraction at a controlled, cool temperature (e.g., on ice or in a cold room).
Suboptimal Solvent Choice The chosen solvent may not be optimal for this compound. While butyl acetate has been mentioned for the initial isolation of decatromicins, other solvents like ethyl acetate or chloroform (B151607) are also commonly used for macrolide extraction. Small-scale pilot extractions with different solvents can help identify the most efficient one.
Issue 2: Presence of Significant Impurities and Degradation Products in the Purified Sample

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Co-extraction of Impurities The initial extraction is often not highly selective. Consider implementing a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove more polar impurities before proceeding to chromatography.
Degradation During Purification Prolonged exposure to certain chromatographic conditions (e.g., acidic mobile phases) can cause degradation. Optimize the HPLC or column chromatography method by using buffered mobile phases to maintain a stable pH. Consider using faster flow rates or shorter columns to reduce the run time.
Thermal Degradation High temperatures during solvent evaporation can lead to degradation. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent and evaporate it at a lower temperature.

Experimental Protocols

General Protocol for Optimized Solid-Liquid Extraction of Macrolides

This protocol is a generalized procedure based on methods used for other macrolide antibiotics and should be optimized specifically for this compound.

  • pH Adjustment of Fermentation Broth:

    • Carefully monitor the pH of the fermentation broth.

    • Adjust the pH to a range of 6.5-7.5 using a suitable buffer (e.g., phosphate (B84403) buffer) to minimize acid- or base-catalyzed hydrolysis.

  • Solvent Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.

    • Perform the extraction three times, pooling the organic phases after each extraction to maximize yield.

    • Conduct the extraction process at a reduced temperature (4-10 °C) to minimize thermal degradation.

  • Concentration of the Extract:

    • Dry the pooled organic extracts over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35-40°C.

  • Purification:

    • The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

    • For HPLC, a reversed-phase C18 column is often suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase should be carefully controlled.

Data Presentation

The following tables provide example data on the stability of other macrolide antibiotics under different conditions. This data can serve as a general guide for designing experiments to optimize this compound extraction.

Table 1: Effect of Temperature on the Inactivation of Macrolide Antibiotics in Milk (Example Data)

AntibioticTreatment Temperature (°C)Treatment TimeInactivation Percentage (%)
Erythromycin6030 min21
Erythromycin12020 min93
Erythromycin14010 s30
Tylosin12020 min51
Tylosin14010 s12
(Data adapted from a study on macrolide stability in milk)

Table 2: pH-Dependent Stability of Azithromycin in Aqueous Solution (Example Data)

pHMajor Degradation ProductRelative Abundance
6.0Desosaminylazithromycin (loss of cladinose sugar)High
7.2DesosaminylazithromycinDecreased
7.2Products from lactone ring openingIncreased
(Data adapted from a study on azithromycin stability)

Visualizations

Logical Workflow for Optimizing this compound Extraction

ExtractionOptimizationWorkflow start Start: Fermentation Broth ph_adjustment pH Adjustment (Target: 6.5-7.5) start->ph_adjustment extraction Solvent Extraction (e.g., Butyl Acetate, 4-10°C) ph_adjustment->extraction concentration Concentration (Rotary Evaporation, <40°C) extraction->concentration purification Purification (Chromatography) concentration->purification analysis Analysis (HPLC, LC-MS) purification->analysis end Pure this compound analysis->end High Purity degradation Degradation Products analysis->degradation Low Purity / Degradation degradation->ph_adjustment Re-optimize pH degradation->extraction Re-optimize Solvent/Temp degradation->concentration Re-optimize Temp

Caption: Workflow for optimizing this compound extraction.

Signaling Pathway of Macrolide-Induced Degradation (Generalized)

MacrolideDegradationPathway macrolide Intact Macrolide (e.g., this compound) hydrolysis_lactone Lactone Ring Hydrolysis macrolide->hydrolysis_lactone hydrolysis_sugar Glycosidic Bond Hydrolysis macrolide->hydrolysis_sugar acid Acidic Conditions (Low pH) acid->hydrolysis_lactone Catalyzes acid->hydrolysis_sugar Catalyzes base Alkaline Conditions (High pH) base->hydrolysis_lactone Catalyzes heat High Temperature heat->hydrolysis_lactone Accelerates heat->hydrolysis_sugar Accelerates inactive_metabolites Inactive Metabolites hydrolysis_lactone->inactive_metabolites hydrolysis_sugar->inactive_metabolites

Caption: Factors leading to macrolide degradation.

References

troubleshooting poor solubility of Decatromicin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Decatromicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent antibiotic that belongs to the tetronic acid class of compounds.[1][2] It was originally isolated from a strain of Actinomadura sp.[1][2][3] It has demonstrated significant activity against Gram-positive bacteria, including antibiotic-sensitive and resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).

Q2: What are the basic chemical properties of this compound?

This compound is a complex molecule with poor water solubility. Its key properties are summarized in the table below.

Q3: What is the recommended solvent for dissolving this compound?

Due to its poor water solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. Recommended solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, or N,N-Dimethylformamide (DMF). For most biological assays, DMSO is the preferred solvent.

Q4: How should I store this compound solutions?

For long-term storage, solid this compound should be kept at -20°C. Once dissolved in an organic solvent like DMSO, the stock solution should be stored in aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Q5: Why does my this compound precipitate when I add it to my aqueous buffer?

This is a common issue known as precipitation upon dilution. This compound is hydrophobic, and when the concentrated organic stock solution is added to an aqueous buffer, the compound's concentration may exceed its solubility limit in the final aqueous environment, causing it to fall out of solution. The troubleshooting guide below provides detailed steps to mitigate this issue.

Summary of Chemical & Physical Properties

PropertyValueSource
CAS Number 235097-64-0
Molecular Formula C₄₅H₅₆Cl₂N₂O₁₀
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Purity >95% by HPLC
Aqueous Solubility Poor
Organic Solubility Soluble in Ethanol, Methanol, DMF, DMSO
Storage (Solid) -20°C
Storage (In Solvent) -80°C (for up to 1 year)

Troubleshooting Guide for Poor Solubility

Problem: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS, cell culture media).

  • Answer: This is expected behavior. This compound is poorly soluble in water and should not be dissolved directly in aqueous solutions. You must first prepare a concentrated stock solution in a suitable organic solvent. Please refer to Protocol 1 for detailed instructions.

Problem: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous working solution.

  • Answer: This indicates that the kinetic solubility of the compound in your final buffer was exceeded. Here are several strategies to address this, which can be visualized in the troubleshooting workflow diagram below.

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

    • Minimize Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, ideally less than 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.

    • Improve Mixing Technique: Add the DMSO stock solution to your aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.

    • Consider Co-solvents: If your experimental design permits, using a co-solvent system can enhance solubility. For example, a formulation containing PEG300 and Tween 80 in addition to DMSO may be effective for in vivo studies.

    • Adjust pH: The solubility of compounds can be pH-dependent. Test the solubility of this compound in buffers with slightly different pH values (if your experiment allows) to see if solubility improves.

    • Use Surfactants: Low concentrations of surfactants can help form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound using DMSO.

Materials:

  • This compound powder (MW: 855.9 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

    • For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 855.9 g/mol × 0.001 L = 8.56 mg

  • Weighing: Carefully weigh out 8.56 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved completely.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol describes the proper technique for diluting the high-concentration DMSO stock into an aqueous buffer to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical or centrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Buffer: Add the required volume of your final aqueous buffer to a sterile tube. For example, to prepare 10 mL of a 10 µM solution, you would start with 9.99 mL of buffer.

  • Calculate Stock Volume: Use the dilution formula M₁V₁ = M₂V₂:

    • (10 mM) × V₁ = (0.01 mM) × (10 mL)

    • V₁ = 0.01 mL or 10 µL

  • Dilution: While vigorously vortexing the tube of aqueous buffer, slowly add the 10 µL of the 10 mM DMSO stock solution drop-by-drop into the buffer.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods.

Visual Diagrams

troubleshooting_workflow start Start: Need to prepare This compound solution q1 Dissolve directly in aqueous buffer? start->q1 protocol1 No. Prepare concentrated stock in 100% DMSO (See Protocol 1) q1->protocol1 No q2 Dilute DMSO stock into aqueous buffer protocol1->q2 q3 Does it precipitate? q2->q3 success Solution is ready for experiment q3->success No troubleshoot Troubleshooting Steps q3->troubleshoot Yes step1 1. Lower final concentration troubleshoot->step1 step2 2. Ensure DMSO < 0.5% step1->step2 step3 3. Add stock slowly while vortexing step2->step3 step4 4. Consider co-solvents or surfactants step3->step4 retest Re-prepare and test step4->retest retest->q2

Caption: Troubleshooting workflow for solubilizing this compound.

experimental_workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation solid This compound (Solid Powder) mix Vortex / Sonicate solid->mix dmso 100% DMSO dmso->mix stock 10 mM Stock Solution in DMSO mix->stock dilute Slowly add stock to buffer while vortexing stock->dilute buffer Aqueous Buffer (e.g., PBS) buffer->dilute working Final Working Solution (e.g., 10 µM) dilute->working

Caption: Workflow for preparing this compound solutions.

signal_pathway cluster_cell Gram-Positive Bacterium compound This compound target Peptidoglycan Synthesis (Cell Wall Precursor Assembly) compound->target Inhibits process Cell Wall Cross-linking target->process Blocks integrity Loss of Cell Wall Integrity process->integrity Disrupts lysis Cell Lysis & Bacterial Death integrity->lysis

Caption: Hypothetical mechanism of action for this compound.

References

Technical Support Center: Overcoming Decatromicin B Supply Limitations for Research

Author: BenchChem Technical Support Team. Date: December 2025

Decatromicin B, a potent tetronic acid antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, a significant bottleneck for further research and development is its limited availability, which has hampered comprehensive investigations into its mode of action and full antibacterial spectrum.[3][4]

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource of strategies to navigate and overcome the challenges posed by the scarcity of this compound.

Frequently Asked Questions (FAQs)

A1: The limited availability of this compound stems from several factors. It is a complex natural product isolated from a specific bacterial strain, Actinomadura sp. MK73-NF4.[1] Currently, there are no published total chemical syntheses or identified biosynthetic gene clusters that would enable large-scale production through synthetic chemistry or metabolic engineering. Fermentation yield from the native producer may be low, and the compound is offered by a limited number of specialized chemical suppliers in small quantities (milligram scale), which are often insufficient for extensive preclinical studies.

Q2: What are the known biological activities of this compound?

A2: this compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. It is notably effective against various strains of Staphylococcus aureus, including MRSA, as well as Bacillus cereus and Bacillus subtilis. Its congener, Decatromicin A, also shows similar activity.

Q3: Are there any commercially available analogs of this compound?

A3: Currently, there are no commercially available, structurally similar analogs of this compound marketed as direct substitutes. Researchers may need to consider other tetronic acid-containing antibiotics with anti-MRSA activity or initiate medicinal chemistry efforts to synthesize novel analogs.

Q4: What are the primary challenges in the total synthesis of this compound?

A4: The chemical structure of this compound presents significant challenges for total synthesis. These include its macrocyclic core, multiple stereocenters, a spirotetronate moiety, and a dichlorinated pyrrole-containing glycoside. Each of these features requires complex and stereoselective synthetic strategies. The lack of a published synthetic route indicates the high level of difficulty involved.

Troubleshooting Guides

This section provides structured guidance for researchers facing experimental roadblocks due to the limited supply of this compound.

Guide 1: Optimizing Use of Limited this compound Supply
Problem Possible Cause Suggested Solution
Insufficient compound for dose-response studies.High concentrations required for desired effect.1. Micro-scale Assays: Utilize high-throughput screening platforms with low-volume assays (e.g., 384-well or 1536-well plates) to minimize compound usage. 2. Sensitive Detection Methods: Employ highly sensitive detection methods (e.g., fluorescence, luminescence) to reduce the required cell numbers and, consequently, compound concentration. 3. In Silico Modeling: Use computational modeling to predict optimal concentration ranges before conducting extensive wet-lab experiments.
Degradation of stock solutions.Improper storage or handling.1. Storage: Store this compound at -20°C or lower as a solid. 2. Solvents: Prepare stock solutions in appropriate solvents like DMSO, ethanol, or methanol (B129727) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Stability Testing: If possible, perform a small-scale stability test in your experimental media before large-scale experiments.
Inconsistent experimental results.Variability in compound purity or batch differences.1. Purity Verification: If feasible, verify the purity of your this compound sample using HPLC or LC-MS. 2. Control Experiments: Include robust positive and negative controls in all experiments to normalize results.
Guide 2: Strategies for Compound Acquisition and Generation
Strategy Description Advantages Disadvantages
Fermentation & Isolation Culture Actinomadura sp. MK73-NF4 and isolate this compound.Access to the natural product and its congeners.Requires microbiology and natural product chemistry expertise; potentially low and variable yields.
Total Synthesis (Proposed) De novo chemical synthesis of this compound.Controlled, scalable production; enables analog synthesis.Technically challenging; no established route; requires significant synthetic chemistry resources.
Biosynthetic Engineering (Proposed) Identify and engineer the this compound biosynthetic gene cluster for heterologous expression or yield improvement.Potential for high-yield, sustainable production.Gene cluster is unknown; requires genomics, molecular biology, and metabolic engineering expertise.
Analog Synthesis Synthesize structurally simplified or related analogs based on the this compound scaffold.Can overcome synthetic challenges of the parent molecule; allows for structure-activity relationship (SAR) studies.Analogs may not retain the full biological activity of this compound.
Explore Alternatives Investigate other tetronic acid or spirotetronate antibiotics with known anti-MRSA activity.Access to potentially more available compounds; comparative studies may reveal novel insights.May have different modes of action or biological profiles.

Experimental Protocols

Protocol 1: General Method for Fermentation of Actinomadura sp. and Isolation of Decatromicins

This protocol is adapted from the original isolation report.

  • Inoculum Preparation: Inoculate a loopful of Actinomadura sp. MK73-NF4 spores into a 50 mL flask containing a seed medium (e.g., yeast extract-malt extract broth). Incubate at 28°C for 48-72 hours on a rotary shaker.

  • Production Culture: Inoculate a production medium (e.g., a complex medium containing soluble starch, glucose, yeast extract, and inorganic salts) with the seed culture. Incubate at 28°C for 5-7 days with vigorous shaking.

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of butyl acetate (B1210297). Extract the mycelial cake with acetone (B3395972), concentrate the acetone extract, and then re-extract with butyl acetate.

  • Purification:

    • Combine the butyl acetate extracts and concentrate under reduced pressure.

    • Apply the crude extract to a silica (B1680970) gel column and elute with a gradient of chloroform-methanol.

    • Further purify the active fractions using silica gel thin-layer chromatography (TLC).

    • Perform a final purification step using Sephadex LH-20 column chromatography with methanol as the eluent to yield Decatromicins A and B.

Protocol 2: Proposed Workflow for Identification of the this compound Biosynthetic Gene Cluster
  • Genomic DNA Isolation: Cultivate Actinomadura sp. MK73-NF4 and isolate high-molecular-weight genomic DNA.

  • Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis:

    • Use genome mining tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict biosynthetic gene clusters (BGCs).

    • Search for a Type I or Type II polyketide synthase (PKS) cluster, which is likely involved in the biosynthesis of the polyketide backbone of this compound. Look for associated genes encoding tailoring enzymes such as halogenases, glycosyltransferases, and oxidoreductases that would be required to produce the final structure.

  • Gene Inactivation: To confirm the identified cluster's role, inactivate a key PKS gene within the putative cluster using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using HPLC or LC-MS. The absence of this compound production in the mutant would confirm the identity of the BGC.

Visualizations

experimental_workflow Workflow for this compound Production and Analysis cluster_fermentation Fermentation & Isolation cluster_biosynthesis Biosynthetic Gene Cluster Identification Inoculum Inoculum Production_Culture Production_Culture Inoculum->Production_Culture Inoculate Extraction Extraction Production_Culture->Extraction Harvest Purification Purification Extraction->Purification Crude Extract Decatromicin_B Decatromicin_B Purification->Decatromicin_B Pure Compound Biological_Assays Biological_Assays Decatromicin_B->Biological_Assays gDNA_Isolation gDNA_Isolation Genome_Sequencing Genome_Sequencing gDNA_Isolation->Genome_Sequencing Sequence antiSMASH_Analysis antiSMASH_Analysis Genome_Sequencing->antiSMASH_Analysis Assemble & Analyze Putative_BGC Putative_BGC antiSMASH_Analysis->Putative_BGC Identify Gene_Inactivation Gene_Inactivation Putative_BGC->Gene_Inactivation Target Gene Metabolite_Analysis Metabolite_Analysis Gene_Inactivation->Metabolite_Analysis Compare Profiles Confirmed_BGC Confirmed_BGC Metabolite_Analysis->Confirmed_BGC Confirm Function Heterologous_Expression Heterologous_Expression Confirmed_BGC->Heterologous_Expression

Caption: Experimental approaches to obtain and study this compound.

logical_relationship Strategies to Overcome this compound Scarcity cluster_direct Direct Approaches cluster_alternative Alternative Approaches Limited_Availability Limited Availability of This compound Direct_Approaches Direct_Approaches Limited_Availability->Direct_Approaches Address Directly Alternative_Approaches Alternative_Approaches Limited_Availability->Alternative_Approaches Circumvent Fermentation_Optimization Optimize Fermentation of Actinomadura sp. Direct_Approaches->Fermentation_Optimization Total_Synthesis Develop Total Chemical Synthesis Direct_Approaches->Total_Synthesis Biosynthetic_Engineering Engineer Biosynthesis (Heterologous Host) Direct_Approaches->Biosynthetic_Engineering Analog_Synthesis Synthesize Simpler, Active Analogs Alternative_Approaches->Analog_Synthesis Alternative_Compounds Screen Other Tetronic Acid Antibiotics Alternative_Approaches->Alternative_Compounds Synergy_Studies Investigate Synergy with Known Antibiotics Alternative_Approaches->Synergy_Studies Total_Synthesis->Analog_Synthesis

References

Technical Support Center: Troubleshooting Inconsistencies in Decatromicin B Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Decatromicin B. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges that may arise during bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a potent antibiotic belonging to the tetronic acid class, isolated from a strain of Actinomadura.[1][2] It exhibits activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its spectrum of activity is considered narrow.[5][6] Limited availability of the compound has hindered extensive investigation into its full antibacterial spectrum and mechanism of action.[1][2]

Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?

Variability in MIC values can stem from several factors. These include inconsistencies in the preparation of the bacterial inoculum, variations in the composition of the growth medium, different incubation conditions, and the handling and storage of this compound itself.[7] Operator-dependent variations in technique can also contribute to inconsistent results.[7]

Q3: How critical is the inoculum preparation for result consistency?

The density of the initial bacterial culture is a critical factor that can significantly impact the MIC value.[7][8] A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 × 10^8 CFU/ml), is essential for reproducible results.[7][9] An inoculum that is too dense can lead to higher MIC values, while a less dense inoculum can result in artificially lower MICs.[7]

Q4: Can the storage and handling of this compound affect bioassay outcomes?

Yes, the stability of this compound is crucial for accurate bioassay results. This compound is soluble in ethanol, methanol, DMF, or DMSO, but has poor water solubility.[1][2] Factors such as temperature, light exposure, and the solvent used for reconstitution can affect its potency. It is important to adhere to the manufacturer's storage recommendations, typically at -20°C for long-term storage.[2] For consistent results, it is advisable to prepare fresh solutions for each experiment or use aliquots stored at low temperatures for a limited time to minimize degradation.[7][10]

Q5: My disk diffusion and broth microdilution results for this compound do not correlate. Why might this be?

Discrepancies between disk diffusion and broth microdilution results can occur.[11] The diffusion of this compound through the agar (B569324) in a disk diffusion assay can be influenced by its physicochemical properties, such as its molecular weight and solubility.[10] For a more precise determination of antimicrobial activity, quantitative methods like broth or agar dilution are generally preferred.[10][12] If disk diffusion results are inconsistent, confirming the findings with a broth microdilution method to determine the MIC is recommended.[10]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound bioactivity assays.

Issue 1: Inconsistent Zone of Inhibition in Agar Disk Diffusion Assay
Potential Cause Recommended Solution
Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.[9] A lawn of bacteria that is too dense or too sparse will affect the size of the inhibition zone.
Agar Depth and Moisture Use a consistent volume of Mueller-Hinton agar to achieve a uniform depth (typically 4mm).[7] Ensure plates are adequately dried before inoculation to prevent uneven diffusion.
Disk Potency Use antibiotic disks from a reliable source and store them under recommended conditions to maintain potency. Ensure proper contact between the disk and the agar surface.
Incubation Conditions Incubate plates at a consistent temperature (usually 35°C ± 2°C) for a standardized duration (16-20 hours).[7] Variations in temperature can affect the growth rate of the bacteria and the diffusion of the antibiotic.
Reading of Zones Measure the zone of inhibition diameter consistently using a calibrated ruler or caliper. Read the zone edge where there is a sharp decline in bacterial growth.
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assay
Potential Cause Recommended Solution
Inoculum Preparation Standardize the inoculum to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
This compound Preparation Prepare fresh serial dilutions of this compound for each experiment. Use a suitable solvent like DMSO for the initial stock solution and ensure it is fully dissolved.[1][2] Be mindful of potential solvent effects on bacterial growth.
Pipetting Errors Use calibrated pipettes and proper technique to accurately dispense the broth, this compound dilutions, and bacterial inoculum.[7]
Well-to-Well Contamination Exercise care during plate preparation and handling to avoid cross-contamination between wells.[7]
Incorrect Reading of Results Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. Use a consistent light source and background for visual inspection. Include positive (bacteria, no drug) and negative (broth only) controls.[10]
Issue 3: No or Low Bioactivity Detected
Potential Cause Recommended Solution
Compound Instability This compound may have degraded. Prepare fresh solutions from a properly stored stock.[10]
Incorrect Bacterial Strain Confirm the identity and susceptibility of the bacterial strain being tested. This compound is primarily active against Gram-positive bacteria.[3][4]
Assay Conditions The pH of the Mueller-Hinton broth can affect the activity of some antibiotics. Ensure the pH is within the recommended range (7.2-7.4).
Solvent Interference The solvent used to dissolve this compound (e.g., DMSO) may inhibit bacterial growth at high concentrations. Include a solvent control to assess its effect.

Experimental Protocols

Broth Microdilution Assay for MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: From a fresh culture, suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.[9]

  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).[10]

  • Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Visualizations

experimental_workflow Broth Microdilution Workflow prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

troubleshooting_logic Troubleshooting Inconsistent MICs start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_compound Assess Compound Stability (Fresh Stock/Dilutions) start->check_compound check_protocol Review Assay Protocol (Pipetting, Controls) start->check_protocol check_conditions Confirm Incubation (Time, Temperature) start->check_conditions consistent_results Consistent Results check_inoculum->consistent_results check_compound->consistent_results check_protocol->consistent_results check_conditions->consistent_results

Caption: Logical steps for troubleshooting inconsistent MIC results.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various Gram-positive bacteria.

Bacterial Species MIC Range (µg/mL) Reference
Staphylococcus aureus (various strains)0.39 - 0.78[4]
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78[4]
Micrococcus luteus0.78[4]
Bacillus subtilis0.78[4]
Corynebacterium bovis6.25[4]

References

Technical Support Center: Overcoming Resistance to Decatromicin B In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decatromicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro resistance development to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a novel antibiotic isolated from Actinomadura sp. MK73-NF4.[1] It has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its chemical structure has been elucidated, classifying it as a macrolide antibiotic.[1][2]

Q2: What are the common mechanisms of antibiotic resistance in bacteria?

Bacteria can develop resistance to antibiotics through several mechanisms:

  • Target Modification: Alterations in the bacterial target of the antibiotic can prevent the drug from binding effectively. For macrolides, this often involves modification of the ribosomal RNA.[3]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive.[4][5]

  • Active Efflux: Bacteria can actively pump the antibiotic out of the cell using efflux pumps, preventing it from reaching its target at a sufficient concentration.[4][5]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antibiotic.[6][7]

  • Target Bypass: Bacteria may develop alternative metabolic pathways to circumvent the inhibitory effect of the antibiotic.[5]

Q3: How can I develop an in vitro model of this compound resistance?

In vitro models of drug resistance are typically generated by exposing a bacterial culture to gradually increasing concentrations of the antibiotic over time.[8][9] This selective pressure encourages the growth of resistant mutants. Another method is pulsed exposure, where bacteria are treated with the antibiotic for a period, followed by a recovery phase in antibiotic-free media.[9]

Troubleshooting Guide: Overcoming In Vitro Resistance

This guide addresses specific issues you may encounter when you observe the development of resistance to this compound in your bacterial cultures.

Problem 1: Gradual increase in Minimum Inhibitory Concentration (MIC) of this compound.

A steady rise in the MIC suggests the selection of resistant mutants in your bacterial population.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Target Site Modification 1. Sequence the gene encoding the ribosomal target of macrolides (e.g., 23S rRNA) in your resistant isolates and compare it to the sensitive parent strain. 2. Perform ribosomal binding assays to compare the affinity of this compound to ribosomes from sensitive and resistant strains.Identification of specific mutations conferring resistance. Reduced binding affinity in resistant strains.
Increased Efflux Pump Activity 1. Use a fluorescent dye accumulation assay (e.g., with ethidium (B1194527) bromide or a known efflux pump substrate) in the presence and absence of an efflux pump inhibitor (EPI) like reserpine (B192253). 2. Perform RT-qPCR to quantify the expression levels of known efflux pump genes.Increased dye efflux in resistant strains, which is reversed by the EPI. Upregulation of efflux pump gene expression in resistant isolates.
Enzymatic Inactivation 1. Incubate this compound with cell lysates from both sensitive and resistant strains and analyze the mixture using HPLC or mass spectrometry. 2. Screen for the presence of genes known to encode macrolide-inactivating enzymes using PCR.Modification or degradation of this compound by the lysate from the resistant strain. Presence of known resistance genes.
Problem 2: Sudden high-level resistance to this compound.

A rapid and significant increase in MIC may indicate the acquisition of a potent resistance mechanism, possibly through horizontal gene transfer if working with mixed cultures, or the selection of a pre-existing highly resistant subpopulation.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Acquisition of Resistance Plasmids 1. Perform plasmid DNA extraction from resistant isolates and analyze by gel electrophoresis. 2. Sequence any identified plasmids to search for known resistance genes.Presence of plasmids in resistant strains that are absent in the sensitive parent strain. Identification of macrolide resistance genes on the plasmid.
Overexpression of a powerful resistance mechanism 1. Perform whole-genome sequencing of the resistant isolate to identify mutations in regulatory regions of resistance-associated genes. 2. Use proteomics to compare the protein expression profiles of sensitive and resistant strains.Identification of mutations leading to overexpression of efflux pumps or inactivating enzymes. Significant upregulation of specific proteins in the resistant strain.

Experimental Protocols

Protocol 1: Generating this compound-Resistant Strains In Vitro
  • Prepare Inoculum: Grow a pure culture of the susceptible bacterial strain in an appropriate broth medium to the mid-logarithmic phase.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible strain using a standard broth microdilution method.

  • Sub-inhibitory Concentration Exposure: Inoculate fresh broth containing this compound at a concentration of 0.5x the MIC.

  • Serial Passage: Incubate the culture until growth is observed. Then, use this culture to inoculate a new series of tubes or a microplate containing a two-fold dilution series of this compound, starting from the previously used concentration.

  • Escalation of Concentration: Continue this serial passaging, each time selecting the culture that grows at the highest concentration of this compound as the inoculum for the next passage.

  • Confirmation of Resistance: Periodically determine the MIC of the passaged culture to monitor the development of resistance. A significant and stable increase in the MIC indicates the selection of a resistant strain.

  • Isolate and Characterize: Once the desired level of resistance is achieved, streak the culture onto an agar (B569324) plate to obtain single colonies. Select individual colonies and confirm their resistant phenotype.

Protocol 2: Efflux Pump Activity Assay
  • Bacterial Cell Preparation: Grow both the susceptible and resistant bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density.

  • Dye Loading: Add a fluorescent substrate of efflux pumps (e.g., ethidium bromide) to the cell suspensions at a final concentration that allows for clear detection. Incubate for a specific time to allow dye uptake.

  • Efflux Initiation: After loading, centrifuge the cells, remove the supernatant, and resuspend them in a buffer that promotes efflux (e.g., a glucose-containing buffer).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye.

  • Inhibitor Control: In a parallel experiment, add a known efflux pump inhibitor (e.g., reserpine or verapamil) to the cell suspension before initiating efflux.

  • Data Analysis: Compare the rate of fluorescence decrease between the susceptible and resistant strains, with and without the efflux pump inhibitor. A faster decrease in the resistant strain that is slowed by the inhibitor suggests increased efflux pump activity.

Visualizing Experimental Workflows and Resistance Mechanisms

Below are diagrams illustrating key concepts and workflows for investigating this compound resistance.

experimental_workflow cluster_generation Resistant Strain Generation cluster_investigation Mechanism Investigation start Susceptible Bacterial Strain mic_det Determine Initial MIC start->mic_det exposure Culture with Sub-MIC of this compound mic_det->exposure passage Serial Passaging with Increasing Concentrations exposure->passage mic_confirm Confirm Increased MIC passage->mic_confirm mic_confirm->passage Repeat isolate Isolate Single Colonies mic_confirm->isolate resistant_strain Characterized Resistant Strain isolate->resistant_strain target_seq Target Gene Sequencing resistant_strain->target_seq efflux_assay Efflux Pump Assay resistant_strain->efflux_assay enzyme_assay Enzymatic Inactivation Assay resistant_strain->enzyme_assay mechanism Identify Resistance Mechanism target_seq->mechanism efflux_assay->mechanism enzyme_assay->mechanism

Caption: Workflow for generating and investigating this compound resistant strains.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms decatromicin_b This compound ribosome Ribosome (Target) decatromicin_b->ribosome Inhibits Protein Synthesis efflux_pump Efflux Pump efflux_pump->decatromicin_b Expels Drug inactivating_enzyme Inactivating Enzyme inactivating_enzyme->decatromicin_b Degrades/Modifies cell_wall Cell Wall/Membrane cell_wall->decatromicin_b Blocks Entry target_mod Target Modification target_mod->ribosome Prevents Binding efflux Increased Efflux efflux->efflux_pump Upregulation inactivation Enzymatic Inactivation inactivation->inactivating_enzyme Production permeability Reduced Permeability permeability->cell_wall Alters Structure

Caption: Common mechanisms of bacterial resistance to antibiotics like this compound.

signaling_pathway_efflux cluster_environment Cellular Environment cluster_regulation Regulatory Cascade decatromicin_b This compound Stress sensor_kinase Sensor Kinase decatromicin_b->sensor_kinase Activates response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylates promoter Efflux Pump Gene Promoter response_regulator->promoter Binds to efflux_gene Efflux Pump Gene promoter->efflux_gene Induces Transcription efflux_protein Efflux Pump Protein efflux_gene->efflux_protein Translation efflux_protein->decatromicin_b Pumps out

Caption: A potential signaling pathway for the upregulation of efflux pumps in response to this compound.

References

enhancing the bioavailability of Decatromicin B for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decatromicin B Bioavailability

Disclaimer: this compound is understood to be a novel or exploratory compound. The following guidance is based on established principles for enhancing the bioavailability of poorly soluble drug candidates. All proposed experimental plans should be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are seeing excellent in vitro activity with this compound, but its effect is negligible in our animal models. What could be the primary reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is frequently due to poor bioavailability. This means the compound is not reaching the systemic circulation (and subsequently the target tissue) in sufficient concentrations to exert its therapeutic effect. The primary cause is often low aqueous solubility and/or poor membrane permeability. An initial step is to conduct a basic pharmacokinetic (PK) study to measure the plasma concentration of this compound after administration.

Q2: What are the essential first steps to characterize the bioavailability challenges of this compound?

A2: Before attempting to enhance bioavailability, you must understand the root cause of the problem. We recommend the following initial characterization:

  • Aqueous Solubility Determination: Measure the solubility of this compound in physiologically relevant media (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • LogP/LogD Measurement: Determine the lipophilicity of the compound. A high LogP (e.g., >3) often correlates with low aqueous solubility.

  • Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to assess its ability to cross biological membranes.

  • Pilot in vivo PK Study: Administer a simple formulation (e.g., suspension in 0.5% methylcellulose) via the intended route (e.g., oral) and an intravenous (IV) route to a small group of animals. This will help determine the absolute bioavailability and provide baseline data.

Q3: What are the main strategies for improving the systemic exposure of a poorly soluble compound like this compound?

A3: Formulation strategies are key. The choice depends on the compound's properties and the intended route of administration. Common approaches include:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG 400, ethanol) to increase solubility in an injectable formulation.

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility.

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS), which are particularly effective for oral administration.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate and solubility.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Action
Compound precipitates out of solution during IV injection. The formulation vehicle is miscible with blood, but the compound is not soluble in the resulting mixture (blood).1. Decrease the dose concentration. 2. Slow down the infusion rate to allow for faster distribution and dilution in the bloodstream.3. Reformulate using solubilizing excipients like Captisol® (a modified cyclodextrin) or Solutol® HS 15 that create more stable complexes.
High variability in plasma concentrations between animals after oral gavage. 1. Inconsistent administration technique.2. Formulation is not homogenous (e.g., suspension is settling).3. Effect of food in the stomach.1. Ensure consistent gavage technique. 2. Vortex the formulation vigorously before drawing each dose.3. Standardize the fasting period for all animals before dosing (e.g., overnight fast).4. Switch to a solution-based formulation like a SEDDS if possible.
Low and erratic absorption after oral administration. Poor solubility in gastrointestinal fluids; low dissolution rate.1. Prepare an amorphous solid dispersion to improve the dissolution rate.2. Develop a lipid-based formulation (SEDDS). This can bypass the dissolution step and promote lymphatic absorption, which also avoids first-pass metabolism.3. Micronize the drug substance to increase the surface area available for dissolution.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Vehicle for IV Administration

This protocol describes the preparation of a common co-solvent vehicle suitable for initial in vivo screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add DMSO to the vial to dissolve the compound completely. A common starting ratio is 10% of the final volume (e.g., 100 µL for a 1 mL final volume). Sonicate briefly if needed.

  • Add PEG 400 to the solution. A typical ratio is 30-40% of the final volume (e.g., 300-400 µL). Vortex until the solution is clear and homogenous.

  • Slowly add Saline dropwise while vortexing to make up the final volume. Observe carefully for any signs of precipitation.

  • Final Vehicle Composition Example: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

  • Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Protocol 2: Preparation of a Simple Lipid-Based Formulation for Oral Gavage

This protocol is for a simple lipid-based solution to enhance oral absorption.

Materials:

  • This compound

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Propylene Glycol

Procedure:

  • Weigh the required amount of this compound into a glass vial.

  • Add Labrasol® and Cremophor® EL in a predefined ratio (e.g., 1:1).

  • Add Propylene Glycol as a co-solvent.

  • Gently warm the mixture to 40-50°C in a water bath and vortex until the this compound is completely dissolved and the solution is clear.

  • Final Vehicle Composition Example: 10% Propylene Glycol / 45% Labrasol® / 45% Cremophor® EL (w/w/w).

  • Allow the solution to cool to room temperature before dosing. Ensure it remains a clear solution.

Visualizations and Diagrams

G cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Strategy cluster_eval Phase 3: Evaluation start Start: Poor in vivo Efficacy physchem Assess Physicochemical Properties (Solubility, LogP, Permeability) start->physchem decision Solubility / Permeability Profile physchem->decision iv_form IV Formulation: Co-solvents, Cyclodextrins decision->iv_form Low Sol, High Perm oral_form Oral Formulation: Lipid-Based (SEDDS), Amorphous Dispersions decision->oral_form Low Sol, Low Perm both_form General Enhancement: Nanoparticles, Micronization decision->both_form General Case pk_study Conduct Pre-clinical PK Study iv_form->pk_study oral_form->pk_study both_form->pk_study eval_pk Evaluate PK Parameters (AUC, Cmax, T1/2) pk_study->eval_pk eval_pk->decision Insufficient Exposure efficacy_study Proceed to Efficacy Study eval_pk->efficacy_study Sufficient Exposure

Caption: Workflow for addressing poor in vivo bioavailability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Fos, c-Jun) erk->tf gene Gene Expression (Proliferation, Survival) tf->gene drug This compound drug->rtk Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Validation & Comparative

A Comparative Analysis of Decatromicin B and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel antibiotic Decatromicin B and the established glycopeptide, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available preclinical data to offer a comprehensive overview of their respective efficacies, mechanisms of action, and experimental protocols.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains necessitates the exploration of new therapeutic agents. This compound, a more recently discovered antibiotic, has demonstrated potent anti-MRSA activity. This guide aims to provide a direct comparison of these two compounds to aid in research and development efforts.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an antibiotic is a critical first step in evaluating its potential clinical utility. Key parameters for this assessment include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

ParameterThis compoundVancomycinMRSA Strain(s)
MIC (µg/mL) 0.39 - 0.78[1]0.5 - 2.0Not Specified[1] / Various Clinical Isolates
MBC (µg/mL) Data Not Available1 - >128Various Clinical Isolates

This compound has shown promising MIC values against two tested MRSA strains, with concentrations of 0.39 µg/mL and 0.78 µg/mL being sufficient to inhibit visible growth[1].

Vancomycin , in contrast, exhibits a wider range of MIC values against clinical MRSA isolates, typically falling between 0.5 and 2.0 µg/mL. The MBC of vancomycin, which is the lowest concentration required to kill 99.9% of the bacteria, can vary significantly and in some cases, may be much higher than its MIC, a phenomenon known as tolerance.

Mechanism of Action

Understanding how these antibiotics exert their effects is crucial for predicting their spectrum of activity and potential for resistance development.

This compound: The precise mechanism of action for this compound has not yet been fully elucidated in the available literature. Further research is required to understand its molecular target and mode of antibacterial activity.

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It functions by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby weakening the cell wall and leading to cell lysis.

Vancomycin_Mechanism cluster_synthesis Cell Wall Precursor Synthesis cluster_inhibition Vancomycin Action cluster_effect Result Lipid_I Lipid I Lipid_II Lipid II (with D-Ala-D-Ala) Lipid_I->Lipid_II Transglycosylation Inhibition Inhibition of Peptidoglycan Synthesis Lipid_II->Inhibition Blocked by Vancomycin Vancomycin Vancomycin Binding Binds to D-Ala-D-Ala Vancomycin->Binding Binding->Lipid_II Lysis Cell Lysis and Death Inhibition->Lysis

Mechanism of action for Vancomycin against MRSA.

Time-Kill Kinetics

Time-kill assays provide valuable information on the pharmacodynamics of an antibiotic, illustrating the rate at which it kills a bacterial population over time.

This compound: Specific time-kill kinetic data for this compound against MRSA is not currently available in the reviewed literature.

Vancomycin: Vancomycin is known to exhibit time-dependent bactericidal activity against S. aureus. The rate of killing is generally slow, and achieving a significant reduction in bacterial load can take several hours.

In Vivo Efficacy

Translating in vitro findings to a live-animal model is a critical step in drug development.

This compound: There are currently no publicly available in vivo efficacy studies for this compound against MRSA infections.

Vancomycin: Vancomycin has been extensively studied in various animal models of MRSA infection, where it has demonstrated efficacy in reducing bacterial burden and improving survival. However, its effectiveness can be influenced by the specific MRSA strain and the site of infection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as an extension of the MIC assay.

Workflow for MBC determination.

Time-Kill Assay

This assay measures the change in bacterial viability over time in the presence of an antibiotic.

References

A Comparative Analysis of Decatromicin B and Linezolid Efficacy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria presents a significant challenge in clinical practice. This guide provides a detailed comparison of the efficacy of a novel antibiotic, Decatromicin B, against the established synthetic antibiotic, linezolid (B1675486), in combating key Gram-positive pathogens. This analysis is based on available preclinical data and aims to inform further research and development in antibacterial therapies.

Overview of a Novel Antibiotic: this compound

This compound is a recently discovered antibiotic isolated from the bacterium Actinomadura sp..[1] Preclinical studies have demonstrated its inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While the complete antibacterial spectrum and the precise mechanism of action of this compound are still under investigation, its potent in vitro activity suggests its potential as a future therapeutic agent.[2]

An Established Therapeutic: Linezolid

Linezolid, the first clinically available oxazolidinone antibiotic, serves as a critical treatment option for infections caused by resistant Gram-positive organisms. Its unique mechanism of action, which involves the inhibition of protein synthesis at the initiation phase, circumvents common resistance pathways, making it effective against strains resistant to other antibiotic classes.[3] Linezolid is widely used for treating infections caused by MRSA and vancomycin-resistant Enterococcus (VRE).

In Vitro Efficacy: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against various Gram-positive pathogens. MIC is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39 - 0.78
Methicillin-Resistant S. aureus (MRSA)0.39 - 0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Data sourced from Cayman Chemical product information.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against Key Gram-Positive Pathogens

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Resistant S. aureus (MRSA)24
Vancomycin-Resistant Enterococci (VRE)22

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from a study by Güclüer et al. (2019).[5]

Experimental Protocols

The determination of MIC values is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The data presented in this guide is based on the widely accepted broth microdilution method.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. This method involves a series of steps to prepare the bacterial inoculum and the antibiotic dilutions, followed by incubation and interpretation of the results.

1. Inoculum Preparation:

  • Bacterial colonies are selected from a fresh agar (B569324) plate.

  • The colonies are suspended in a sterile broth medium to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial concentration.

  • The bacterial suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate wells.

2. Antibiotic Dilution:

  • A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium within the wells of a 96-well microtiter plate.

  • This creates a gradient of decreasing antibiotic concentrations across the plate.

3. Inoculation and Incubation:

  • A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

  • The plate is then incubated under specific conditions (e.g., temperature, time) appropriate for the growth of the test organism.

4. Interpretation of Results:

  • Following incubation, the wells are visually inspected for bacterial growth, which is typically indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mechanisms of Action: A Tale of Two Pathways

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Linezolid's well-characterized pathway contrasts with the currently undefined mechanism of this compound.

Linezolid: A Precise Blockade of Protein Synthesis

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This early-stage intervention is a unique mechanism among protein synthesis inhibitors.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_complex Functional 70S Initiation Complex 30S_subunit->70S_complex 50S_subunit 50S Subunit 50S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit fMet-tRNA fMet-tRNA fMet-tRNA->30S_subunit Linezolid Linezolid Linezolid->Inhibition Inhibition->50S_subunit Binds to 23S rRNA Inhibition->70S_complex Prevents Formation

Caption: Linezolid's mechanism of action, inhibiting the formation of the 70S initiation complex.

This compound: An Uncharted Territory

The precise molecular target and mechanism of action for this compound have not yet been elucidated.[2] Further research is required to understand how this novel antibiotic inhibits the growth of Gram-positive bacteria. The identification of its mechanism will be a critical step in its development as a potential therapeutic agent.

DecatromicinB_Workflow Decatromicin_B This compound Unknown_Mechanism Mechanism of Action (Currently Unknown) Decatromicin_B->Unknown_Mechanism Gram_Positive_Bacteria Gram-Positive Bacteria Inhibition Growth Inhibition Gram_Positive_Bacteria->Inhibition Results in Unknown_Mechanism->Gram_Positive_Bacteria

Caption: The experimental workflow to determine the unknown mechanism of action of this compound.

Concluding Remarks

Based on the available in vitro data, this compound demonstrates potent activity against a range of Gram-positive pathogens, including MRSA, with MIC values that are comparable to or lower than those of linezolid. However, the lack of comprehensive data on its spectrum of activity, mechanism of action, and in vivo efficacy necessitates further investigation.

Linezolid remains a cornerstone in the treatment of serious Gram-positive infections due to its well-established efficacy, safety profile, and unique mechanism of action. The continued surveillance of linezolid susceptibility is crucial to monitor for the emergence of resistance.

The promising preliminary data for this compound warrants extensive further research to fully characterize its potential as a novel therapeutic agent to combat the growing threat of antibiotic-resistant Gram-positive bacteria. Future studies should focus on elucidating its mechanism of action, expanding the scope of susceptibility testing against a wider range of clinical isolates, and evaluating its efficacy and safety in preclinical and clinical models.

References

Unveiling the Antibacterial Potential of Decatromicin B: A Comparative Analysis Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, Decatromicin B, a member of the tetronic acid class of antibiotics, has shown promise. This guide provides a comparative overview of the antibacterial activity of this compound against clinically relevant pathogens and contrasts its performance with established antibiotics, Vancomycin and Linezolid. However, it is crucial to note that publicly available data on the specific antibacterial spectrum and mechanism of action of this compound is limited, hindering a complete comparative analysis.

Decatromicins A and B are novel antibiotics isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] Initial studies have demonstrated their inhibitory effects against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Despite this potential, a comprehensive dataset of its activity against a broad range of clinical isolates is not yet available in the public domain. This lack of data has impeded further research into its precise mechanism of action and full antibacterial spectrum.[2]

Comparative Antibacterial Activity: A Data Gap

A direct quantitative comparison of the in vitro activity of this compound with Vancomycin and Linezolid is hampered by the absence of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a standardized panel of clinical isolates. Such data is essential for a robust evaluation of its potency relative to existing therapies.

For the purpose of illustrating the required comparative data, the following tables showcase the typical antibacterial profiles of Vancomycin and Linezolid against key clinical isolates.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial SpeciesThis compoundVancomycinLinezolid
Staphylococcus aureus (MRSA)Data Not Available0.5 - 2.01 - 4
Vancomycin-Resistant Enterococci (VRE)Data Not AvailableResistant1 - 4
Streptococcus pneumoniaeData Not Available≤10.5 - 2

Table 2: Comparative Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial SpeciesThis compoundVancomycinLinezolid
Staphylococcus aureus (MRSA)Data Not Available1 - 16>32 (Bacteriostatic)
Vancomycin-Resistant Enterococci (VRE)Data Not AvailableResistant>32 (Bacteriostatic)
Streptococcus pneumoniaeData Not Available≤21 - 4

Understanding the Mechanisms of Action

The precise molecular target of this compound remains to be elucidated. However, its classification as a tetronic acid derivative provides clues to its potential mechanism. Other antibiotics in the tetronic acid class have been shown to exert their effects through various mechanisms, including the chelation of essential metal ions or the inhibition of key bacterial enzymes such as RNA polymerase.[3]

In contrast, the mechanisms of action for Vancomycin and Linezolid are well-characterized.

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This disruption leads to cell lysis and bacterial death.

Linezolid: As an oxazolidinone antibiotic, Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the in vitro efficacy of an antibacterial agent. The following are standardized protocols for these assays.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

  • Preparation of Reagents: Prepare serial twofold dilutions of the test antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well of a microtiter plate containing the serially diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Subculturing: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental workflow and the known mechanisms of the comparator drugs, the following diagrams are provided.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G Comparative Mechanisms of Action cluster_vancomycin Vancomycin cluster_linezolid Linezolid vancomycin Vancomycin peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) vancomycin->peptidoglycan binds cell_wall_synthesis Cell Wall Synthesis peptidoglycan->cell_wall_synthesis inhibits cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis leads to linezolid Linezolid ribosome 50S Ribosomal Subunit (23S rRNA) linezolid->ribosome binds to initiation_complex 70S Initiation Complex Formation ribosome->initiation_complex prevents protein_synthesis Protein Synthesis initiation_complex->protein_synthesis inhibits

Mechanisms of Action for Vancomycin and Linezolid.

Conclusion

This compound represents a potentially valuable addition to the antibiotic pipeline, particularly given its reported activity against MRSA. However, the current lack of comprehensive, publicly available data on its antibacterial spectrum and mechanism of action significantly limits a thorough comparative analysis with established agents like Vancomycin and Linezolid. Further research is imperative to fully characterize the efficacy and safety profile of this compound and to elucidate its molecular targets. Such studies will be critical in determining its future role in combating the growing challenge of antibiotic resistance.

References

Navigating Resistance: A Comparative Analysis of Decatromicin B Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. In the continuous search for novel antimicrobial agents, Decatromicin B, a member of the macrolide class, has shown promise, particularly against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding the potential for cross-resistance between this compound and other established antibiotic classes is paramount for its strategic development and clinical application. This guide provides a comparative overview of the theoretical cross-resistance landscape of this compound, alongside detailed experimental protocols to facilitate further research in this critical area.

Comparative Analysis of Resistance Mechanisms

While direct comparative studies on this compound cross-resistance are not yet available in published literature, an understanding of the established mechanisms of resistance for other major antibiotic classes can provide a predictive framework. Cross-resistance typically occurs when a single mechanism confers resistance to multiple drugs, such as target site modification or active efflux pumps.

Table 1: Mechanisms of Action and Resistance for Selected Antibiotic Classes

Antibiotic ClassMechanism of ActionCommon Mechanisms of ResistancePotential for Cross-Resistance with this compound (a macrolide)
This compound (Macrolide) Inhibition of protein synthesis by binding to the 50S ribosomal subunit.Target site modification (methylation of 23S rRNA), active efflux pumps, enzymatic inactivation.High: Shared resistance mechanisms with other macrolides. Potential for cross-resistance with other ribosome-targeting antibiotics if the resistance mechanism alters the shared binding site.
Fluoroquinolones Inhibition of DNA replication by targeting DNA gyrase and topoisomerase IV.[2][3]Target site mutations in gyrA and parC genes, active efflux pumps, alterations in outer membrane porins.[4]Low to Moderate: Different primary targets. However, broad-spectrum efflux pumps could potentially recognize both macrolides and fluoroquinolones.
Tetracyclines Inhibition of protein synthesis by binding to the 30S ribosomal subunit.[5]Active efflux pumps, ribosomal protection proteins that dislodge the antibiotic from its target, enzymatic inactivation.[5]Moderate: Different ribosomal subunit target. However, efflux pumps are a known mechanism of resistance for both classes and could confer cross-resistance.
Beta-Lactams Inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7]Production of beta-lactamase enzymes that hydrolyze the antibiotic, alterations in PBPs, reduced permeability through porin channels.[6][8]Low: Fundamentally different mechanisms of action and resistance. Cross-resistance is unlikely unless a very broad-spectrum resistance mechanism is involved.

Experimental Protocols for Cross-Resistance Studies

To empirically determine the cross-resistance profile of this compound, standardized susceptibility testing methods are essential. The following protocols are based on established methodologies for antibiotic susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL)

  • Stock solutions of this compound and comparator antibiotics

  • Sterile diluents

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the subsequent well, mixing thoroughly at each step.

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[9][10] This can be determined by visual inspection or using a microplate reader.

Induction of Resistance and Cross-Resistance Testing

This protocol outlines a method for inducing resistance to a specific antibiotic and subsequently testing for cross-resistance to other antibiotics.

Procedure:

  • Induction of Resistance:

    • Culture a bacterial strain in the presence of a sub-inhibitory concentration (e.g., 0.5x MIC) of a selected antibiotic (e.g., a fluoroquinolone).

    • Serially passage the culture daily into fresh medium containing the antibiotic for a defined period (e.g., 15-30 days).

    • Periodically determine the MIC of the selecting antibiotic to monitor for the development of resistance.

  • Cross-Resistance Assessment:

    • Once a resistant mutant is obtained, determine the MICs of this compound and other comparator antibiotics against this resistant strain using the broth microdilution method described above.

    • Compare the MIC values of the resistant strain to those of the original, susceptible parent strain. A significant increase in the MIC for a non-selecting antibiotic indicates cross-resistance.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Testing cluster_prep Preparation cluster_mic MIC Determination cluster_resistance Resistance Induction & Testing cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture antibiotic_stocks Antibiotic Stock Solutions start->antibiotic_stocks inoculation Inoculation with Bacteria bacterial_culture->inoculation serial_dilution Serial Dilution of Antibiotics antibiotic_stocks->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation read_mic Read MIC incubation->read_mic induce_resistance Induce Resistance (Sub-MIC Exposure) read_mic->induce_resistance isolate_mutant Isolate Resistant Mutant induce_resistance->isolate_mutant cross_resistance_mic Determine MIC of This compound & Others isolate_mutant->cross_resistance_mic compare_mic Compare MICs (Resistant vs. Parent) cross_resistance_mic->compare_mic end_point End compare_mic->end_point

Caption: Workflow for assessing antibiotic cross-resistance.

Antibiotic_Mechanisms_of_Action cluster_cell Bacterial Cell cluster_antibiotics Antibiotic Classes cell_wall Cell Wall Synthesis dna_replication DNA Replication protein_synthesis_50S Protein Synthesis (50S Ribosome) protein_synthesis_30S Protein Synthesis (30S Ribosome) beta_lactams Beta-Lactams beta_lactams->cell_wall fluoroquinolones Fluoroquinolones fluoroquinolones->dna_replication macrolides This compound (Macrolide) macrolides->protein_synthesis_50S tetracyclines Tetracyclines tetracyclines->protein_synthesis_30S

Caption: Primary targets of different antibiotic classes.

References

Comparative Transcriptomic Analysis of Bacterial Responses to Decatromicin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cellular impact of the novel antibiotic Decatromicin B in comparison to established antimicrobial agents.

This compound is a macrolide antibiotic that has demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a member of the macrolide class, its mechanism of action is predicted to involve the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit. To understand the broader cellular response to this compound and to contextualize its effects within the landscape of current antibiotic therapies, this guide presents a comparative transcriptomic analysis.

Due to the absence of specific transcriptomic studies on this compound in the current scientific literature, this guide will utilize data from a well-characterized macrolide, Erythromycin, as a predictive proxy. The transcriptomic signature of Erythromycin will be compared with those of two other widely used antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone that inhibits DNA gyrase) and Imipenem (a carbapenem (B1253116) that inhibits cell wall synthesis). This comparative approach will highlight both the common and unique bacterial responses to these different classes of antibiotics, providing valuable insights for drug development and mechanism-of-action studies.

Comparative Transcriptomic Data

The following tables summarize the differentially expressed genes (DEGs) and affected cellular pathways in bacteria when treated with sub-inhibitory concentrations of Erythromycin (as a proxy for this compound), Ciprofloxacin, and Imipenem. The data is compiled from transcriptomic studies on Escherichia coli and other relevant bacteria.[2]

Table 1: Overview of Differentially Expressed Genes (DEGs) in E. coli

Antibiotic Class (Representative)TargetTotal DEGs (% of Genome)Upregulated GenesDownregulated GenesKey Affected Processes
Macrolide (Erythromycin)50S Ribosomal Subunit~15-25%Ribosomal protein genes, translation factorsAmino acid biosynthesis, ATP synthesisProtein synthesis stress, metabolic slowdown
Fluoroquinolone (Ciprofloxacin)DNA Gyrase~20-30%SOS response genes (e.g., recA, lexA), DNA repair enzymesGenes for cell division, flagellar biosynthesisDNA damage response, inhibited motility
Carbapenem (Imipenem)Penicillin-Binding Proteins~10-20%Cell wall stress response genes (e.g., two-component systems), genes for peptidoglycan recyclingGenes for cell wall synthesis, outer membrane proteinsCell envelope stress, altered membrane permeability

Table 2: Key Upregulated and Downregulated Pathways

PathwayErythromycin (Macrolide)Ciprofloxacin (Fluoroquinolone)Imipenem (Carbapenem)
Protein Synthesis Upregulation of ribosomal proteins (stress response)Downregulation of some ribosomal genesMinimal direct effect
DNA Replication & Repair Minimal direct effectStrong upregulation of SOS response and DNA repair pathwaysMinimal direct effect
Cell Wall Synthesis Minimal direct effectMinimal direct effectStrong upregulation of cell wall stress responses, downregulation of peptidoglycan synthesis genes
Stress Response Ribosomal stress, oxidative stressDNA damage response, oxidative stressCell envelope stress, osmotic stress
Metabolism Downregulation of amino acid and nucleotide biosynthesisDownregulation of central carbon metabolismDownregulation of fatty acid and lipid metabolism

Experimental Protocols

The following provides a generalized methodology for a comparative transcriptomics study of bacteria treated with different antibiotics, based on standard RNA-sequencing (RNA-seq) protocols.[3][4]

1. Bacterial Culture and Antibiotic Treatment

  • Bacterial Strain: A suitable model organism such as Escherichia coli K-12 MG1655 or Staphylococcus aureus is selected.

  • Culture Conditions: Bacteria are grown in an appropriate medium (e.g., Luria-Bertani or Mueller-Hinton broth) at 37°C with agitation to the mid-logarithmic growth phase.

  • Antibiotic Exposure: The bacterial cultures are treated with sub-inhibitory concentrations (e.g., 0.5x the Minimum Inhibitory Concentration - MIC) of this compound, a comparator macrolide (e.g., Erythromycin), and other antibiotics (e.g., Ciprofloxacin, Imipenem). An untreated culture serves as the control.

  • Incubation: The cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for significant changes in gene transcription.

2. RNA Extraction and Preparation

  • Cell Harvesting: Bacterial cells are rapidly harvested, for example by centrifugation at 4°C, and treated with an RNA stabilization reagent.

  • RNA Extraction: Total RNA is extracted using a commercial kit or a method such as TRIzol extraction. The protocol includes a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.

3. RNA Sequencing (RNA-Seq)

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA). The mRNA is then fragmented and converted into a cDNA library.

  • Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate millions of short reads.

4. Bioinformatic Analysis

  • Data Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Read Mapping: The cleaned reads are aligned to the reference genome of the bacterial strain used.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

  • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control.

  • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify the biological pathways and cellular processes that are most significantly affected by each antibiotic treatment.

Visualizations

Experimental Workflow for Comparative Transcriptomics

G cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Analysis Phase A Bacterial Culture (Mid-log phase) B Antibiotic Treatment (this compound proxy, Ciprofloxacin, Imipenem, Control) A->B C RNA Extraction & QC B->C D rRNA Depletion & Library Preparation C->D E High-Throughput Sequencing (RNA-seq) D->E F Data QC & Read Mapping E->F G Differential Gene Expression Analysis F->G H Pathway & Functional Enrichment G->H I Comparative Analysis H->I

Caption: A generalized workflow for a comparative transcriptomics study of bacteria.

Signaling Pathways Affected by Different Antibiotic Classes

G cluster_0 Erythromycin (Macrolide) cluster_1 Ciprofloxacin (Fluoroquinolone) cluster_2 Imipenem (Carbapenem) A 50S Ribosome B Protein Synthesis Inhibition A->B C Ribosomal Stress Response B->C D Metabolic Slowdown B->D E DNA Gyrase F DNA Damage E->F G SOS Response F->G H Cell Division Arrest F->H I Penicillin-Binding Proteins J Cell Wall Synthesis Inhibition I->J K Cell Envelope Stress J->K L Altered Membrane Permeability J->L

Caption: Distinct signaling pathways perturbed by different classes of antibiotics.

References

Validating the Target of Decatromicin B: A Comparative Guide to Genetic and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Decatromicin B is a novel antibiotic exhibiting promising activity against Gram-positive bacteria, including the formidable methicillin-resistant Staphylococcus aureus (MRSA). While its precise molecular target has yet to be definitively established in peer-reviewed literature, preliminary data suggests a potential inhibitory action on bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and are the validated targets of several successful antibiotic classes.

This guide presents a proposed strategy for the comprehensive validation of bacterial topoisomerases as the molecular target of this compound. We outline a series of genetic and biochemical assays and provide a comparative framework using two well-characterized topoisomerase inhibitors as benchmarks:

  • Ciprofloxacin (B1669076) : A fluoroquinolone antibiotic that targets the DNA breakage-reunion subunits, GyrA of DNA gyrase and ParC of topoisomerase IV.[1][2][3]

  • Novobiocin : An aminocoumarin antibiotic that inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[4][5][6]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel antibacterial agents.

Biochemical Assays: Probing Direct Enzyme Inhibition

Direct assessment of enzyme inhibition through in vitro biochemical assays provides the foundational evidence for target engagement. For this compound, this involves measuring its effect on the catalytic activity of purified bacterial topoisomerases.

DNA Gyrase Supercoiling Assay

This assay quantifies the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, an ATP-dependent process. Inhibition of this activity signifies a direct interaction with the enzyme.

Topoisomerase IV Decatenation Assay

This assay measures the efficiency of topoisomerase IV in decatenating, or unlinking, intertwined circular DNA molecules, which mimics its essential role in chromosome segregation after replication.[7][8] A reduction in decatenation activity indicates inhibition.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical 50% inhibitory concentration (IC50) values for this compound and comparator antibiotics against purified S. aureus DNA gyrase and topoisomerase IV. Lower IC50 values denote higher inhibitory potency.

CompoundTarget Subunit(s)DNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
This compound GyrB/ParE (Putative) 0.45 1.5
CiprofloxacinGyrA/ParC0.90.7
NovobiocinGyrB0.15>100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Genetic Assays: Confirming the In-Cellular Target

Genetic approaches are indispensable for validating that the target identified biochemically is the relevant target within the bacterial cell, leading to the observed antibacterial effect.

Resistant Mutant Selection and Whole-Genome Sequencing

A classic and powerful method for target validation is the isolation and characterization of spontaneous resistant mutants. Bacteria that acquire resistance to a drug often do so through mutations in the gene that encodes the drug's target. By culturing a large population of bacteria in the presence of inhibitory concentrations of this compound, resistant colonies can be selected and their genomes sequenced to identify the causative mutations.

Anticipated Resistance Mutation Profile (Hypothetical)

This table illustrates the types of mutations that would be expected in the genomes of S. aureus strains selected for resistance to this compound and the comparator antibiotics, providing strong genetic evidence for their respective targets.

AntibioticGene Conferring ResistanceExample MutationConsequence of Mutation
This compound gyrB D437G Disruption of drug binding to the ATPase domain
CiprofloxacingyrAS84LAlteration of the drug binding pocket
NovobiocingyrBR136HDisruption of drug binding to the ATPase domain

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Visualizing the Validation Strategy and Target Pathway

Integrated Target Validation Workflow

The diagram below outlines the logical flow of experiments, from initial biochemical screening to definitive genetic confirmation, required to robustly validate the molecular target of this compound.

G cluster_0 Biochemical Validation cluster_1 Genetic Validation Purified S. aureus DNA Gyrase Purified S. aureus DNA Gyrase DNA Gyrase Supercoiling Assay DNA Gyrase Supercoiling Assay Purified S. aureus DNA Gyrase->DNA Gyrase Supercoiling Assay Purified S. aureus Topo IV Purified S. aureus Topo IV Topo IV Decatenation Assay Topo IV Decatenation Assay Purified S. aureus Topo IV->Topo IV Decatenation Assay IC50 Determination IC50 Determination DNA Gyrase Supercoiling Assay->IC50 Determination Topo IV Decatenation Assay->IC50 Determination Target Confirmation Target Confirmation IC50 Determination->Target Confirmation S. aureus Culture S. aureus Culture Resistant Mutant Selection Resistant Mutant Selection S. aureus Culture->Resistant Mutant Selection Whole-Genome Sequencing Whole-Genome Sequencing Resistant Mutant Selection->Whole-Genome Sequencing Mutation Identification Mutation Identification Whole-Genome Sequencing->Mutation Identification Mutation Identification->Target Confirmation

Caption: A proposed experimental workflow for the validation of the molecular target of this compound.

The Role of Topoisomerases in Bacterial DNA Replication

This diagram illustrates the critical functions of DNA gyrase and topoisomerase IV during DNA replication and highlights the putative inhibitory action of this compound in comparison to known inhibitors.

G Replication Fork Replication Fork Positive Supercoils Positive Supercoils Replication Fork->Positive Supercoils Decatenation of Daughter Chromosomes Decatenation of Daughter Chromosomes Replication Fork->Decatenation of Daughter Chromosomes DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Positive Supercoils->DNA Gyrase (GyrA/GyrB) removes Negative Supercoils Negative Supercoils DNA Gyrase (GyrA/GyrB)->Negative Supercoils introduces Topoisomerase IV (ParC/ParE) Topoisomerase IV (ParC/ParE) Decatenation of Daughter Chromosomes->Topoisomerase IV (ParC/ParE) resolved by Separated Chromosomes Separated Chromosomes Topoisomerase IV (ParC/ParE)->Separated Chromosomes This compound (putative) This compound (putative) This compound (putative)->DNA Gyrase (GyrA/GyrB) inhibits GyrB Novobiocin Novobiocin Novobiocin->DNA Gyrase (GyrA/GyrB) inhibits GyrB Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gyrase (GyrA/GyrB) inhibits GyrA Ciprofloxacin->Topoisomerase IV (ParC/ParE) inhibits ParC

Caption: The bacterial DNA replication pathway highlighting the functions of DNA gyrase and topoisomerase IV and the sites of action for various inhibitors.

Detailed Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate, 0.05 mg/mL albumin), 0.5 µg of relaxed pBR322 plasmid DNA, and serial dilutions of the test compound (this compound, ciprofloxacin, or novobiocin).

  • Enzyme Initiation : Add purified S. aureus DNA gyrase to the reaction mixture to start the supercoiling reaction.

  • Incubation : Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis : Resolve the supercoiled and relaxed DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Data Analysis : Stain the gel with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide), visualize the DNA bands under UV illumination, and quantify the band intensities to calculate the percentage of inhibition and determine the IC50 value.[9][10]

Protocol 2: Generation and Whole-Genome Sequencing of Resistant Mutants
  • Minimum Inhibitory Concentration (MIC) Determination : First, determine the MIC of this compound against the wild-type S. aureus strain using a standardized broth microdilution method.[11][12][13]

  • Selection of Resistant Mutants : Inoculate a high-density culture of S. aureus (approximately 10⁹ CFU/mL) onto Mueller-Hinton agar (B569324) plates containing this compound at a concentration 4 to 8 times the MIC.

  • Incubation and Isolation : Incubate the plates at 37°C for 48 to 72 hours and select morphologically distinct colonies that appear.

  • Resistance Confirmation : Purify the selected colonies by streaking onto fresh antibiotic-containing plates and confirm their elevated MIC to this compound.

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing : Perform whole-genome sequencing of the extracted DNA using a next-generation sequencing platform.[14][15][16]

  • Variant Analysis : Align the sequencing reads from the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations consistently found in genes encoding topoisomerase subunits (e.g., gyrA, gyrB, parC, parE) across independently isolated mutants provide strong evidence for the on-target mechanism of resistance.

References

Decatromicin B vs. Daptomycin: An In Vitro Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antibiotic resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed in vitro comparison of Decatromicin B, a member of the spirotetronate polyketide class, and daptomycin (B549167), a well-established cyclic lipopeptide antibiotic. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a therapeutic agent against Gram-positive pathogens.

Executive Summary

This compound demonstrates potent in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported Minimum Inhibitory Concentration (MIC) values in the sub-micromolar to low micromolar range. While direct comparative studies with daptomycin are not publicly available, the existing data suggests that this compound's efficacy against certain strains of S. aureus is comparable to that of daptomycin. Daptomycin exhibits broad and potent bactericidal activity against a wide array of Gram-positive organisms, including staphylococci, streptococci, and enterococci. The primary mechanism of action for daptomycin involves calcium-dependent binding to the bacterial cell membrane, leading to its disruption and subsequent cell death. The precise mechanism of this compound is not fully elucidated but is believed to involve the inhibition of critical cellular processes, a characteristic of the spirotetronate class of antibiotics.

Quantitative Performance Data

The following tables summarize the available in vitro susceptibility data for this compound and daptomycin against key Gram-positive pathogens. It is important to note that the data for this compound is limited, and further studies are required for a comprehensive comparison.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureusVarious strains0.39 - 0.78~0.46 - 0.91[1]
Staphylococcus aureus (MRSA)Two strains0.39 and 0.78~0.46 and 0.91[1]
Staphylococcus aureus--1 - 3 (MIC90)[2]
Staphylococci--3.13[3]
Micrococcus luteus-0.78~0.91[1]
Bacillus subtilis-0.78~0.91[1]
Corynebacterium bovis-6.25~7.30[1]

Table 2: In Vitro Activity of Daptomycin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)-0.250.5[3][4]
Staphylococcus aureus (MRSA)-0.50.5 - 1[3][4][5]
Enterococcus faecalisVancomycin-susceptible11[3]
Enterococcus faeciumVancomycin-resistant24[3][5]
Streptococcus pneumoniaePenicillin-susceptible≤0.060.12[3]
Streptococcus pneumoniaePenicillin-resistant0.1250.25[6]
Streptococcus pyogenes (Group A)-≤0.03≤0.03[3]
Streptococcus agalactiae (Group B)-0.51[7]
Viridans Group StreptococciVarious species≤0.06 - 0.5≤0.06 - 1[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC values is crucial for assessing the in vitro potency of an antimicrobial agent. The standard method employed for both daptomycin and likely for this compound is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

General Broth Microdilution Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[8]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotic are inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

A detailed, standardized protocol for Legionella pneumophila that can be adapted for other bacteria is available, outlining the setup of up to eight strains on a single 96-well plate per antimicrobial tested.[9] Further detailed protocols for broth microdilution are also publicly available and provide step-by-step instructions.[10][11][12]

Visualization of Mechanisms of Action

Daptomycin's Mechanism of Action

Daptomycin exerts its bactericidal effect through a well-characterized, multi-step process that targets the bacterial cell membrane.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Dap Daptomycin Insertion Insertion Dap->Insertion Ca2+-dependent binding Ca Ca2+ Membrane Aggregation Aggregation Insertion->Aggregation Pore Pore Formation Aggregation->Pore Depolarization Membrane Depolarization Pore->Depolarization Ion Leakage Inhibition Inhibition of Macromolecular Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Caption: Daptomycin's calcium-dependent membrane disruption pathway.

Daptomycin's mechanism involves a calcium-dependent binding to the bacterial cytoplasmic membrane, particularly in regions rich in phosphatidylglycerol.[13][14] This is followed by the insertion of its lipophilic tail into the membrane, leading to the formation of aggregates.[13] These aggregates disrupt the membrane curvature, creating pores that allow for ion leakage, which in turn causes rapid membrane depolarization.[13][15][16] The loss of membrane potential leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[13]

Proposed Mechanism of Action for this compound

As a spirotetronate polyketide, this compound's mechanism of action is likely to involve the inhibition of key bacterial enzymes or disruption of essential cellular processes. While the specific target has not been identified, the general mechanism for some spirotetronates involves interference with critical metabolic pathways. For example, abyssomicin C, another spirotetronate, is known to inhibit the biosynthesis of para-aminobenzoic acid (pABA), a crucial precursor for folate synthesis in bacteria.

DecatromicinB_Mechanism Decatromicin_B This compound Target Bacterial Target (e.g., Enzyme) Decatromicin_B->Target Binding Inhibition Inhibition Pathway Essential Metabolic Pathway (e.g., Folate Synthesis) Target->Inhibition Blocks Growth_Arrest Bacterial Growth Arrest Pathway->Growth_Arrest Leads to Inhibition->Pathway Disrupts

Caption: Proposed inhibitory mechanism of this compound.

This proposed pathway for this compound is based on the known mechanisms of other spirotetronate antibiotics.[17] These compounds often act as potent inhibitors of essential bacterial enzymes.[17] By binding to a specific molecular target, this compound could disrupt a critical metabolic pathway, such as folate synthesis, which is vital for bacterial survival. This inhibition would lead to the arrest of bacterial growth and proliferation. Further research is necessary to identify the precise molecular target and elucidate the exact mechanism of action of this compound.

References

Assessing the Synergistic Potential of Decatromicin B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a novel antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its intrinsic efficacy is established, the exploration of its synergistic effects when combined with other antibiotic classes remains a crucial area of investigation. The development of combination therapies is a promising strategy to enhance antibacterial efficacy, combat the rise of drug-resistant pathogens, and potentially reduce dose-related toxicity.[3][4]

Currently, there is a lack of published experimental data specifically detailing the synergistic effects of this compound with other antibiotics. This guide, therefore, provides a comprehensive framework for researchers to systematically assess such potential synergies. It outlines established experimental protocols, data presentation formats, and the logical workflows required for a thorough investigation.

Data Presentation: Quantifying Synergy

The primary goal of synergy testing is to determine whether the combined effect of two antibiotics is greater than the sum of their individual effects. The Fractional Inhibitory Concentration (FIC) index is a standard metric for quantifying these interactions. Data from checkerboard assays should be summarized in tables to clearly present the minimum inhibitory concentrations (MICs) of each antibiotic alone and in combination.

Table 1: Example Checkerboard Assay Data for this compound and Antibiotic X against MRSA

This compound Conc. (µg/mL)Antibiotic X Conc. (µg/mL)Growth (OD600)FIC of this compoundFIC of Antibiotic XFIC Index (FICI)Interpretation
MIC Alone: 2.0
MIC Alone: 16.0
1.04.0No Growth0.50.250.75Additive
0.58.0No Growth0.250.50.75Additive
0.25 2.0 No Growth 0.125 0.125 0.25 Synergy
0.1254.0Growth

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-kill assays provide dynamic data on the rate of bacterial killing over time. The results are typically presented in a table showing the log10 reduction in colony-forming units (CFU)/mL at various time points.

Table 2: Example Time-Kill Assay Data for this compound and Antibiotic Y against S. aureus

Treatment0 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)Log Reduction at 24 hr
Growth Control6.07.58.89.2-
This compound (1/2 MIC)6.05.85.55.20.8
Antibiotic Y (1/2 MIC)6.05.95.75.40.6
This compound + Antibiotic Y 6.0 4.1 2.5 <2.0 *>4.0

*Below the limit of detection.

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results. The following are protocols for the two primary assays used in synergy testing.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the interaction between two antimicrobial agents.

1. Materials:

  • This compound (stock solution of known concentration)
  • Partner antibiotic (e.g., a β-lactam, aminoglycoside, or vancomycin)
  • Bacterial strain of interest (e.g., MRSA ATCC 43300)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Multichannel pipette
  • Incubator (35°C ± 2°C)
  • Microplate reader

2. Methodology:

  • Prepare serial twofold dilutions of this compound horizontally across the 96-well plate and serial twofold dilutions of the partner antibiotic vertically down the plate.
  • The final volume in each well should be 100 µL, containing a combination of both drugs at different concentrations.
  • Include wells for each drug alone to determine their individual MICs, as well as a growth control (no antibiotics) and a sterility control (no bacteria).
  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculate each well (except the sterility control) with the bacterial suspension.
  • Incubate the plate at 37°C for 18-24 hours.
  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
  • Calculate the FIC index (FICI) for each non-growth well using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. The synergistic FICI is the lowest FICI value obtained.

Time-Kill Curve Analysis

This assay assesses the dynamic, time-dependent bactericidal or bacteriostatic activity of an antibiotic combination.

1. Materials:

  • All materials from the checkerboard assay.
  • Sterile culture tubes or flasks.
  • Tryptic Soy Agar (TSA) plates.
  • Sterile saline solution.

2. Methodology:

  • Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 1/2 x MIC), both individually and in combination. Include a growth control tube without any antibiotics.
  • Inoculate the tubes with a bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.
  • Incubate the tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
  • Perform serial tenfold dilutions of each aliquot in sterile saline.
  • Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.
  • Count the number of colonies (CFU/mL) for each time point and condition.
  • Plot the results as log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

Diagrams are crucial for illustrating complex workflows and relationships. The following are Graphviz (DOT language) scripts for key processes in assessing antibiotic synergy.

Experimental_Workflow_for_Antibiotic_Synergy_Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation P1 Prepare Antibiotic Stock Solutions (this compound & Partner) C1 Create 2D Dilution Matrix in 96-well Plate P1->C1 T1 Inoculate Culture Tubes with Antibiotic Combinations P1->T1 P2 Prepare Bacterial Inoculum (e.g., MRSA, 0.5 McFarland) C2 Inoculate Plate P2->C2 P2->T1 C1->C2 C3 Incubate (18-24h, 37°C) C2->C3 C4 Determine MICs and Calculate FIC Index C3->C4 A1 Synergy (FICI ≤ 0.5) C4->A1 A2 Additive/Indifference C4->A2 A3 Antagonism (FICI > 4.0) C4->A3 T2 Incubate with Shaking T1->T2 T3 Sample at Time Points (0, 4, 8, 24h) T2->T3 T4 Perform Serial Dilutions and Plate for CFU Count T3->T4 T5 Plot log10 CFU/mL vs. Time T4->T5 A4 Assess Bactericidal Activity (≥3-log kill) T5->A4 A5 Confirm Synergy (≥2-log difference) T5->A5

Caption: Workflow for assessing antibiotic synergy.

Synergy_Interpretation_Logic cluster_decision cluster_outcomes start FIC Index Calculated d1 FICI ≤ 0.5 ? start->d1 d2 FICI > 4.0 ? d1->d2 No o1 Synergy d1->o1 Yes o2 Antagonism d2->o2 Yes o3 Additive or Indifference d2->o3 No

Caption: Logic for interpreting FIC Index values.

By applying these standardized methods, researchers can generate the robust data needed to evaluate the potential of this compound in combination therapies, paving the way for new strategies to combat challenging bacterial infections.

References

A Comparative Preclinical Safety Profile: Decatromicin B, Vancomycin, and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. Due to the limited availability of public data on the preclinical safety of Decatromicin B, this document presents a hypothetical safety profile for this compound to illustrate a comparative framework. The data for this compound is illustrative and should not be considered factual. In contrast, the presented data for Vancomycin and Linezolid are based on publicly available preclinical information.

This compound is a novel antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A thorough evaluation of its preclinical safety profile is essential for its further development. This guide provides a comparative overview of the preclinical safety of this compound against two widely used antibiotics for similar indications, Vancomycin and Linezolid.

Quantitative Preclinical Safety Data

The following table summarizes key in vitro and in vivo preclinical safety parameters for this compound, Vancomycin, and Linezolid.

Parameter This compound (Hypothetical Data) Vancomycin Linezolid
In Vitro Cytotoxicity (IC50) > 100 µM (HepG2 cells)~7.3 mg/mL (human chondrocytes)> 100 µM (various cell lines); mitochondrial toxicity observed
Hemolytic Activity (HC50) > 256 µg/mLGenerally considered non-hemolytic at therapeutic concentrationsGenerally considered non-hemolytic at therapeutic concentrations
In Vivo Acute Toxicity (Rodent LD50) > 2000 mg/kg (oral, mouse)Data not readily available; nephrotoxicity is a known concern[1][2]> 5000 mg/kg (oral, rat)
Primary Target Organ Toxicity (Preclinical) Not establishedKidney (Nephrotoxicity)[1][2]Bone marrow (Myelosuppression), Peripheral and optic nerves (Neuropathy)[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard preclinical safety assessment assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Human cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

    • The test compounds (this compound, Vancomycin, Linezolid) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

    • The plates are incubated for 48-72 hours.

    • Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Hemolytic Activity Assay
  • Objective: To assess the ability of the test compound to lyse red blood cells (hemolysis).

  • Methodology:

    • Fresh human or sheep red blood cells are washed multiple times in a phosphate-buffered saline (PBS) solution via centrifugation.

    • A suspension of red blood cells (typically 2-4% v/v) is prepared in PBS.

    • The test compounds are serially diluted in PBS and added to a 96-well plate.

    • The red blood cell suspension is added to each well. A negative control (PBS) and a positive control (Triton X-100, which causes 100% hemolysis) are included.

    • The plate is incubated for 1 hour at 37°C with gentle agitation.

    • After incubation, the plate is centrifuged to pellet the intact red blood cells.

    • The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the amount of hemoglobin released.

    • The percentage of hemolysis is calculated relative to the positive control. The HC50 value (the concentration causing 50% hemolysis) is determined.

In Vivo Acute Toxicity Study (Rodent Model)
  • Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of the test compound.

  • Methodology:

    • Healthy, young adult rodents (e.g., Swiss Webster mice or Sprague Dawley rats) are used, with an equal number of males and females per group.

    • Animals are fasted overnight prior to dosing.

    • The test compound is administered via a single dose through a relevant route (e.g., oral gavage, intravenous injection).

    • Multiple dose groups are used with escalating concentrations of the test compound. A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

    • At the end of the study, a gross necropsy is performed on all animals.

    • The LD50 is calculated using appropriate statistical methods.

Visualizations

Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety assessment of a novel antibiotic candidate like this compound.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point vitro_start Compound Synthesis & Characterization cytotox Cytotoxicity Assays (e.g., MTT) vitro_start->cytotox hemolysis Hemolysis Assay vitro_start->hemolysis genotox Genotoxicity Assays (e.g., Ames Test) vitro_start->genotox go_nogo Go/No-Go for IND-Enabling Studies cytotox->go_nogo hemolysis->go_nogo genotox->go_nogo acute_tox Acute Toxicity (Single Dose, Rodent) repeat_tox Repeat-Dose Toxicity (Rodent & Non-Rodent) acute_tox->repeat_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeat_tox->safety_pharm safety_pharm->go_nogo pk_pd Pharmacokinetics & Pharmacodynamics pk_pd->go_nogo

Caption: A flowchart of the preclinical safety assessment for a new drug candidate.

References

comparative analysis of the mechanism of action of Decatromicin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decatromicin A and B are novel antibiotics isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] Both compounds have demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for further investigation in an era of growing antibiotic resistance.[1][2][3][4] However, a comprehensive understanding of their mechanisms of action has been limited by their availability.[2][3][4] This guide provides a comparative analysis of Decatromicin A and B based on the currently available data and explores their potential mechanisms of action by drawing parallels with structurally related antibiotic classes.

Comparative Data of Decatromicin A and B

PropertyDecatromicin ADecatromicin B
Molecular Formula C45H57ClN2O10C45H56Cl2N2O10
Molecular Weight 821.39 g/mol 855.84 g/mol
Chemical Class MacrolideMacrolide, Tetronic Acid
Antibacterial Spectrum Gram-positive bacteria.[5]Gram-positive bacteria, including antibiotic-sensitive and resistant strains like MRSA.[2][3][4]
Known MIC Values Not publicly available.S. aureus (including MRSA): 0.39-0.78 µg/mL; M. luteus: 0.78 µg/mL; B. subtilis: 0.78 µg/mL; C. bovis: 6.25 µg/mL.

Putative Mechanisms of Action

While the precise molecular targets of Decatromicin A and B have not been definitively identified, their structural features suggest potential mechanisms of action. Both are classified as macrolides, and this compound is also identified as a tetronic acid derivative.[2][3][4]

Macrolide-like Action: Inhibition of Protein Synthesis

Macrolide antibiotics are known inhibitors of bacterial protein synthesis.[6][7][8][9] They typically bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides and leading to premature dissociation of the peptidyl-tRNA.[6][8][9] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[8][10] It is plausible that both Decatromicin A and B exert their antibacterial effects, at least in part, through a similar mechanism.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Elongation Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to tRNA Peptidyl-tRNA tRNA->50S_subunit Translocation Decatromicin Decatromicin A/B Decatromicin->50S_subunit Binds to Exit Tunnel Inhibition->Polypeptide

Figure 1. Proposed mechanism of action for Decatromicins as macrolide antibiotics.

Tetronic Acid-related Action: Potential for Enzyme Inhibition

This compound's classification as a tetronic acid suggests it may possess additional or alternative mechanisms of action.[2][3][4] Tetronic acid-containing natural products are known to exhibit a wide range of biological activities, including enzyme inhibition.[11] For instance, some tetronic acids, like thiolactomycin, are known inhibitors of fatty acid synthesis, a crucial pathway for bacterial membrane biogenesis.[12] It is conceivable that this compound could target a key enzyme in a vital metabolic pathway of Gram-positive bacteria.

Substrate Substrate(s) Enzyme Bacterial Enzyme (e.g., Fatty Acid Synthase) Substrate->Enzyme Binds to Product Essential Product (e.g., Fatty Acids) Enzyme->Product Catalyzes Inhibition Inhibition Enzyme->Inhibition Decatromicin_B This compound Decatromicin_B->Enzyme Inhibits Inhibition->Product

Figure 2. Hypothetical enzyme inhibition mechanism for this compound.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanisms of action of Decatromicin A and B, a series of experiments would be required. The following are detailed methodologies for key experiments that could be employed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To quantify the antibacterial potency of the compounds.

Protocol:

  • Prepare a series of twofold dilutions of Decatromicin A or B in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar (B569324) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Macromolecular Synthesis Inhibition Assays

Objective: To determine if the antibiotics inhibit the synthesis of DNA, RNA, protein, or cell wall.

Protocol:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Add Decatromicin A or B at a concentration of 4x MIC.

  • At various time points, add radiolabeled precursors for each macromolecule:

    • [³H]thymidine for DNA synthesis.

    • [³H]uridine for RNA synthesis.

    • [³H]leucine for protein synthesis.

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.

  • After a short incubation with the radiolabeled precursor, precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to an untreated control indicates inhibition of that synthesis pathway.

Ribosome Binding Assays

Objective: To confirm if the antibiotics bind to the bacterial ribosome.

Protocol:

  • Isolate 70S ribosomes from a susceptible bacterial strain.

  • Incubate the ribosomes with varying concentrations of radiolabeled Decatromicin A or B.

  • Separate the ribosome-antibiotic complexes from the unbound antibiotic using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).

  • Quantify the amount of bound antibiotic to determine the binding affinity (Kd).

Start Isolate Decatromicin A & B MIC_MBC Determine MIC/MBC against bacterial panel Start->MIC_MBC Time_Kill Time-Kill Kinetics Assay MIC_MBC->Time_Kill Macromolecular_Synthesis Macromolecular Synthesis Inhibition Assay Time_Kill->Macromolecular_Synthesis Identify_Target_Pathway Identify Target Pathway (Protein, DNA, RNA, Cell Wall) Macromolecular_Synthesis->Identify_Target_Pathway Protein_Synthesis Protein Synthesis Inhibition Identify_Target_Pathway->Protein_Synthesis Yes Other_Pathway Other Pathway Identify_Target_Pathway->Other_Pathway No Ribosome_Binding Ribosome Binding Assay Protein_Synthesis->Ribosome_Binding Enzyme_Inhibition Enzyme Inhibition Assays Other_Pathway->Enzyme_Inhibition Target_Identification Molecular Target Identification (e.g., Proteomics, Genetics) Ribosome_Binding->Target_Identification Enzyme_Inhibition->Target_Identification End Elucidate Mechanism of Action Target_Identification->End

Figure 3. General experimental workflow for elucidating the mechanism of action.

Conclusion

Decatromicin A and B represent a promising class of antibiotics with potent activity against challenging Gram-positive pathogens. While their exact mechanisms of action remain to be fully elucidated, their structural similarities to macrolides and tetronic acids provide a rational basis for hypothesizing their molecular targets and pathways of inhibition. Further research, employing the experimental strategies outlined in this guide, is essential to unlock the full therapeutic potential of these novel compounds and to inform the development of next-generation antibiotics.

References

Safety Operating Guide

Personal protective equipment for handling Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Decatromicin B is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with SideshieldsANSI Z87.1 certified
GogglesUse when there is a potential for splashing
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable
Body Protection Laboratory CoatStandard
Protective ClothingAs needed, based on the scale of handling
Respiratory RespiratorRequired if handling as a powder or creating aerosols

Hazard Identification and Safe Handling

This compound is classified as a hazardous substance. Adherence to the following handling procedures is mandatory to prevent accidental exposure.

Signal Word: Warning

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate the area.

  • Wear appropriate PPE as detailed above.

  • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Place the contained material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Labeled Hazardous Waste Container E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard operational workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.